molecular formula C9H9F5Si B073885 Trimethyl(pentafluorophenyl)silane CAS No. 1206-46-8

Trimethyl(pentafluorophenyl)silane

Cat. No.: B073885
CAS No.: 1206-46-8
M. Wt: 240.24 g/mol
InChI Key: GABHTFORECKGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(pentafluorophenyl)silane is a valuable reagent in synthetic organic chemistry, primarily serving as a versatile source of the pentafluorophenyl group and a reactant in nucleophilic processes. A significant application is its use in the direct transformation of heterocyclic N-oxides into 2-perfluoroaryl-substituted N-heterocycles, a crucial motif in medicinal and materials chemistry due to the unique properties imparted by fluorine atoms . This base-mediated reaction allows for highly regioselective functionalization, providing efficient access to complex structures that are otherwise challenging to synthesize . Furthermore, the pentafluorophenyl ring in the product offers a handle for further site-selective refunctionalization, as the para -fluoro substituent can be readily displaced by various nucleophiles, such as alkoxides and thiolates, to increase structural diversity . Beyond heterocycle chemistry, this silane reacts with ketones under nucleophilic-catalysis conditions to form the corresponding trimethylsilyl enol ethers, with the reaction rate being influenced by the electronic and steric nature of the substituents on the acetophenone substrate . Its reactivity also extends to reactions with strong electrophiles, where it can undergo regiospecific aryl-silicon bond cleavage, providing a route to other functionalized silane compounds and deuterated polyfluoroaromatics . These diverse reactivities make this compound a powerful building block for developing new chemical methodologies and advancing the synthesis of fluorinated compounds for high-tech applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABHTFORECKGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304996
Record name Trimethyl(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-46-8
Record name Trimethyl(pentafluorophenyl)silane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(pentafluorophenyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Trimethyl(pentafluorophenyl)silane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Trimethyl(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₉H₉F₅Si, is a versatile organosilicon compound of significant interest in modern organic synthesis.[1][2] Its unique chemical architecture, featuring a trimethylsilyl group attached to a pentafluorophenyl ring, imparts a distinct reactivity profile that makes it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and a summary of its applications in synthetic chemistry.

Core Chemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] The presence of the electron-withdrawing pentafluorophenyl group significantly influences the electronic properties of the silicon atom and the aromatic ring, making the compound susceptible to both nucleophilic and electrophilic attack at different positions. It is soluble in common organic solvents such as benzene and dichloromethane.[4]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₉F₅Si[1][2]
Molecular Weight 240.25 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[2][3]
Melting Point -50 °C[3]
Boiling Point 170 °C (lit.)[3][4][5]
Density 1.261 g/mL at 25 °C (lit.)[3][4][5]
Refractive Index (n20/D) 1.433 (lit.)[3][4][5]
Flash Point 130 °F (54.4 °C)[3]
CAS Number 1206-46-8[1][2]
Spectral Data
  • Mass Spectrometry : The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[1]

  • ¹H NMR : The proton NMR spectrum typically shows a singlet corresponding to the nine protons of the trimethylsilyl group.

  • ¹⁹F NMR : The fluorine NMR spectrum displays signals corresponding to the five fluorine atoms on the aromatic ring.

Reactivity and Synthetic Applications

This compound exhibits a rich and varied reactivity, making it a valuable tool in organic synthesis. The C-Si bond can be cleaved by electrophiles, while the pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, particularly at the para-position.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a pentafluorophenyl Grignard or organolithium reagent with a trimethylsilyl halide. A common starting material is bromopentafluorobenzene.[6]

Experimental Protocol: Synthesis from Bromopentafluorobenzene

Materials:

  • Bromopentafluorobenzene

  • Magnesium turnings or n-butyllithium

  • Trimethylchlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, pentafluorophenylmagnesium bromide.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add trimethylchlorosilane to the cooled solution of the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Bromopentafluorobenzene Bromopentafluorobenzene Grignard_Formation 1. Form Grignard or Organolithium Reagent Bromopentafluorobenzene->Grignard_Formation Mg_or_nBuLi Mg or n-BuLi Mg_or_nBuLi->Grignard_Formation Trimethylchlorosilane Trimethylchlorosilane Silylation 2. React with Trimethylchlorosilane Trimethylchlorosilane->Silylation Grignard_Formation->Silylation Workup 3. Aqueous Workup Silylation->Workup Purification 4. Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.
Oxidation to Pentafluorophenol

This compound can be oxidized to pentafluorophenol, a valuable synthetic intermediate. This reaction is typically carried out using an oxidizing agent in the presence of a fluoride source and a catalyst.

Experimental Protocol: Oxidation of this compound

Materials:

  • This compound

  • tert-Butyl peroxybenzoate

  • Potassium fluoride (KF)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve this compound in DMF.

  • Add potassium fluoride and copper(I) chloride to the solution.

  • While stirring at 20 °C, add tert-butyl peroxybenzoate to the reaction mixture.

  • Continue stirring at 20 °C and monitor the reaction progress by GC or TLC.

  • Upon completion, pour the reaction mixture into a dilute hydrochloric acid solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pentafluorophenol.[7]

Oxidation_Workflow cluster_reactants Reactants & Catalysts cluster_procedure Procedure cluster_product Product Silane This compound Reaction 1. Mix reactants and catalysts in DMF at 20 °C Silane->Reaction Oxidant t-Butyl Peroxybenzoate Oxidant->Reaction Catalysts KF, CuCl Catalysts->Reaction Solvent DMF Solvent->Reaction Workup 2. Acidic Workup Reaction->Workup Extraction 3. Extraction Workup->Extraction Purification 4. Purification Extraction->Purification Final_Product Pentafluorophenol Purification->Final_Product

Oxidation of this compound.
Reaction with Heterocyclic N-Oxides

A significant application of this compound is in the direct C-H functionalization of heterocyclic N-oxides. This base-mediated reaction allows for the regioselective introduction of the pentafluorophenyl group at the 2-position of the heterocycle.

Experimental Protocol: Reaction with Heterocyclic N-Oxides

Materials:

  • Heterocyclic N-oxide (e.g., pyridine N-oxide)

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • 3Å molecular sieves

Procedure:

  • To a stirred solution of the heterocyclic N-oxide and 3Å molecular sieves in anhydrous THF at -20 °C, add this compound.

  • Add potassium tert-butoxide in portions every 10 minutes.

  • Allow the reaction to stir for an additional 10 minutes after the final addition.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-(pentafluorophenyl)-substituted N-heterocycle.

N_Oxide_Reaction_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product N_Oxide Heterocyclic N-Oxide Reaction 1. Mix reactants at -20 °C N_Oxide->Reaction Silane This compound Silane->Reaction Base Potassium tert-butoxide Base->Reaction Solvent THF, 3Å Mol. Sieves Solvent->Reaction Workup 2. Aqueous Quench Reaction->Workup Extraction 3. Extraction Workup->Extraction Purification 4. Purification Extraction->Purification Final_Product 2-(Pentafluorophenyl)-N-heterocycle Purification->Final_Product

Reaction with Heterocyclic N-Oxides.
Nucleophilic Aromatic Substitution on Derived Heterocycles

The pentafluorophenyl group introduced onto the heterocycle provides a handle for further functionalization. The para-fluoro substituent is particularly susceptible to nucleophilic displacement by various nucleophiles.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 2-(Pentafluorophenyl)-substituted N-heterocycle

  • Nucleophile (e.g., sodium thiophenolate, sodium ethanethiolate)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the 2-(pentafluorophenyl)-substituted N-heterocycle in a suitable solvent like DMF.

  • Add the nucleophile to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Formation of Silyl Enol Ethers

This compound can react with ketones under nucleophilic catalysis to form the corresponding trimethylsilyl enol ethers. These are versatile intermediates in organic synthesis, for example, in Mukaiyama aldol additions.

General Procedure: Silylation of Ketones

Materials:

  • Ketone

  • This compound

  • Base (e.g., triethylamine) or a nucleophilic catalyst

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the ketone and the base in the solvent.

  • Add this compound to the mixture.

  • Heat the reaction mixture to facilitate the formation of the silyl enol ether.

  • The progress of the reaction can be monitored by IR spectroscopy (disappearance of the ketone C=O stretch) or NMR spectroscopy.

  • After completion, the silyl enol ether can be isolated by distillation or used in situ for subsequent reactions.

Logical Relationships in Reactivity

The reactivity of this compound can be understood through the electronic nature of its constituent parts. The trimethylsilyl group is a good leaving group in the presence of nucleophiles that activate the silicon center, while the pentafluorophenyl ring is highly electron-deficient and prone to nucleophilic attack.

Reactivity_Relationships cluster_electrophilic Reaction with Electrophiles cluster_nucleophilic Reaction with Nucleophiles Compound This compound Si_Cleavage Cleavage of C-Si bond Compound->Si_Cleavage Si_Activation Activation of Si center Compound->Si_Activation SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr Electrophile Electrophile (E+) Electrophile->Si_Cleavage Product_E C₆F₅-E + Me₃Si-X Si_Cleavage->Product_E Nucleophile_Si Nucleophile (Nu⁻) (at Si) Nucleophile_Si->Si_Activation Pentafluorophenyl_Anion [C₆F₅]⁻ Si_Activation->Pentafluorophenyl_Anion generates Nucleophile_Ring Nucleophile (Nu⁻) (at C-F) Nucleophile_Ring->SNAr Product_Nu C₆F₄(Nu)-SiMe₃ SNAr->Product_Nu para-substitution

Reactivity of this compound.

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[3] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique reactivity allows for the introduction of the pentafluorophenyl moiety into a variety of molecules and for the formation of useful synthetic intermediates such as silyl enol ethers. The experimental protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively and safely utilize this compound in their work.

References

Synthesis of Trimethyl(pentafluorophenyl)silane from hexafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(pentafluorophenyl)silane is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the pentafluorophenyl group in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes starting from hexafluorobenzene and related precursors. Key methodologies, including the Grignard reagent route, the organolithium route, and the decarboxylation of pentafluorobenzoic acid, are discussed in detail. This document presents a comparative analysis of these methods, supported by tabulated quantitative data and detailed experimental protocols. Furthermore, visual representations of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the synthetic processes.

Introduction

The incorporation of fluorine and fluorinated moieties into organic molecules can significantly alter their chemical and physical properties, leading to enhanced metabolic stability, increased binding affinity, and modified lipophilicity. The pentafluorophenyl group, in particular, is of great interest in medicinal chemistry and materials science. This compound has emerged as a versatile and widely used reagent for the introduction of this group. This guide focuses on the principal synthetic strategies for the preparation of this compound from readily available starting materials, with a particular emphasis on pathways originating from hexafluorobenzene.

Synthetic Routes and Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical methods are detailed below.

Grignard Reagent Route

The reaction of a pentafluorophenyl Grignard reagent with trimethylchlorosilane is a classic and frequently employed method for the synthesis of this compound. The Grignard reagent is typically prepared from the corresponding bromopentafluorobenzene or chloropentafluorobenzene and magnesium metal in an ethereal solvent.

Reaction Scheme:

C₆F₅Br + Mg → C₆F₅MgBr C₆F₅MgBr + (CH₃)₃SiCl → C₆F₅Si(CH₃)₃ + MgBrCl

This method is generally reliable and scalable. However, the initiation of the Grignard reaction can sometimes be challenging, and the presence of moisture must be strictly avoided.

Organolithium Route

An alternative approach involves the use of an organolithium reagent, such as n-butyllithium, to generate a pentafluorophenyllithium intermediate from hexafluorobenzene. This highly reactive intermediate is then quenched with trimethylchlorosilane to afford the desired product.

Reaction Scheme:

C₆F₆ + n-BuLi → C₆F₅Li + n-BuF C₆F₅Li + (CH₃)₃SiCl → C₆F₅Si(CH₃)₃ + LiCl

This route offers the advantage of utilizing hexafluorobenzene directly. However, it requires low temperatures to control the reactivity of the organolithium reagent and to prevent side reactions.

Decarboxylation of Pentafluorobenzoic Acid

A more recent and efficient method involves the decarboxylation of a pentafluorobenzoic acid salt in the presence of a silylating agent. Typically, the potassium salt of pentafluorobenzoic acid is reacted with trimethylchlorosilane in a polar aprotic solvent at elevated temperatures.[1]

Reaction Scheme:

C₆F₅COOK + (CH₃)₃SiCl → C₆F₅Si(CH₃)₃ + CO₂ + KCl

This method avoids the use of highly reactive organometallic intermediates and can provide good yields of the target compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic routes for this compound.

ParameterGrignard Reagent RouteOrganolithium RouteDecarboxylation of Pentafluorobenzoic Acid
Starting Material BromopentafluorobenzeneHexafluorobenzenePentafluorobenzoic Acid
Key Reagents Mg, (CH₃)₃SiCln-BuLi, (CH₃)₃SiClKOH, (CH₃)₃SiCl
Typical Solvent Diethyl ether, THFTHF, HexaneDMF, NMP, Sulfolane
Reaction Temperature 25-40°C-78°C to rt95-130°C
Reported Yield ~42-86%[2]VariableGood yields[1]
Key Advantages Well-established, scalableDirect use of C₆F₆Avoids highly reactive organometallics
Key Disadvantages Grignard initiation can be difficultRequires low temperaturesHigh reaction temperatures

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent

This protocol is adapted from established procedures for Grignard reactions.[3][4]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Bromopentafluorobenzene (1.0 eq)

  • Anhydrous diethyl ether

  • Trimethylchlorosilane (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.

  • Magnesium turnings and a crystal of iodine are placed in the flask.

  • A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

  • The reaction mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • The solution of the Grignard reagent is cooled to 0°C, and trimethylchlorosilane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Protocol 2: Synthesis via Organolithium Reagent

This protocol is a representative procedure for the synthesis via an organolithium intermediate.

Materials:

  • Hexafluorobenzene (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.0 eq in hexanes)

  • Trimethylchlorosilane (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stirrer is charged with hexafluorobenzene and anhydrous THF under an inert atmosphere.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70°C.

  • The reaction mixture is stirred at -78°C for 1 hour.

  • Trimethylchlorosilane is added dropwise to the reaction mixture at -78°C.

  • The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the residue is purified by distillation under reduced pressure.[5]

Protocol 3: Synthesis via Decarboxylation of Pentafluorobenzoic Acid

This protocol is based on the method described by Igumnov and coworkers.[1]

Materials:

  • Pentafluorobenzoic acid (1.0 eq)

  • Potassium hydroxide (1.0 eq)

  • Methanol

  • Anhydrous dimethylformamide (DMF)

  • Trimethylchlorosilane (1.2 eq)

  • Anhydrous magnesium sulfate

Procedure:

  • Potassium pentafluorobenzoate is prepared by reacting pentafluorobenzoic acid with a stoichiometric amount of potassium hydroxide in methanol, followed by removal of the solvent.

  • The dried potassium pentafluorobenzoate is suspended in anhydrous DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Trimethylchlorosilane is added to the suspension.

  • The reaction mixture is heated to 95-130°C and stirred until the evolution of carbon dioxide ceases.

  • The mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is diluted with water and extracted with diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • After filtration, the solvent is removed in vacuo, and the product is purified by vacuum distillation.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathways C6F5Br Bromopentafluorobenzene Grignard C₆F₅MgBr C6F5Br->Grignard + Mg in Ether C6F6 Hexafluorobenzene Organolithium C₆F₅Li C6F6->Organolithium + n-BuLi in THF, -78°C C6F5COOH Pentafluorobenzoic Acid PotassiumSalt C₆F₅COOK C6F5COOH->PotassiumSalt + KOH Product This compound (C₆F₅Si(CH₃)₃) Grignard->Product + (CH₃)₃SiCl Organolithium->Product + (CH₃)₃SiCl PotassiumSalt->Product + (CH₃)₃SiCl in DMF, Δ

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start: Select Synthetic Route Reaction Reaction Setup and Execution (Inert atmosphere, controlled temperature) Start->Reaction Workup Reaction Quenching and Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Trimethyl(pentafluorophenyl)silane. It includes a summary of spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a workflow for spectral analysis.

Introduction

This compound (C₉H₉F₅Si) is an organosilicon compound featuring a trimethylsilyl group attached to a pentafluorophenyl ring. The ¹H NMR spectrum of this molecule is remarkably simple and serves as a key analytical tool for its identification and for assessing its purity. The spectrum is characterized by a single resonance corresponding to the nine equivalent protons of the trimethylsilyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is defined by a single peak due to the nine magnetically equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The highly electronegative pentafluorophenyl group influences the chemical shift of these protons.

Table 1: Summary of ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~0.4Singlet9HNot Applicable-Si(CH₃)₃

Note: The exact chemical shift can vary slightly depending on the solvent and the specific spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

  • Sample: this compound (≥98% purity)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Apparatus: 5 mm NMR tubes, micropipette, sample vials

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a micropipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

  • Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is sufficient.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Acquire the Free Induction Decay (FID).

3.4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the area under the peak corresponding to the trimethylsilyl protons.

  • Process and present the final spectrum, ensuring clear labeling of the chemical shift axis and peak assignments.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock and Shim prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Chemical Shift Calibration (TMS) proc3->proc4 an1 Peak Picking proc4->an1 an2 Integration an1->an2 an3 Structure Confirmation an2->an3

Caption: Workflow for ¹H NMR Analysis of this compound.

Interpretation and Conclusion

The ¹H NMR spectrum of this compound is straightforward to interpret. The presence of a single, sharp singlet with an integration value corresponding to nine protons is a definitive indicator of the trimethylsilyl group. The upfield chemical shift of this peak is consistent with the shielding effect of the silicon atom, slightly modified by the electron-withdrawing nature of the pentafluorophenyl ring. This technical guide provides the necessary data and protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound.

An In-depth Technical Guide to the Stability and Storage of Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethyl(pentafluorophenyl)silane. Understanding these parameters is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Core Stability & Storage Parameters

This compound is a flammable and moisture-sensitive organosilane compound. Its stability is primarily influenced by environmental conditions, particularly the presence of water and elevated temperatures. Proper storage and handling are paramount to prevent degradation and ensure its suitability for research and development applications.

ParameterRecommended Condition/ValueNotes
Storage Temperature Cool, well-ventilated area. Options include room temperature or refrigerated (2-8°C).Avoid exposure to direct heat sources.
Atmosphere Store under an inert gas atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric moisture and oxygen.
Container Keep container tightly closed.Prevents ingress of moisture and other contaminants.
Incompatible Materials Water, oxidizing agents, bases, and metals.Contact with these substances can lead to rapid decomposition.
Moisture Sensitivity High. The compound is susceptible to hydrolysis.Strict exclusion of moisture is crucial for long-term stability.
Flammability Flammable liquid and vapor.Keep away from heat, sparks, open flames, and other ignition sources.

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound is hydrolysis. In the presence of water, the silicon-carbon bond can be cleaved, leading to the formation of pentafluorobenzene and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane. This reaction can be catalyzed by acids or bases. The hydrolysis process can also lead to the release of hazardous gases such as hydrogen fluoride.

G This compound This compound Pentafluorobenzene Pentafluorobenzene This compound->Pentafluorobenzene Hydrolysis Trimethylsilanol Trimethylsilanol This compound->Trimethylsilanol Hydrolysis H2O H2O H2O->this compound Hexamethyldisiloxane Hexamethyldisiloxane Trimethylsilanol->Hexamethyldisiloxane Condensation

Hydrolysis degradation pathway of this compound.

Experimental Protocol: Assessment of Hydrolytic Stability

This protocol provides a general framework for assessing the hydrolytic stability of this compound. It is designed to be adapted based on specific laboratory capabilities and analytical instrumentation.

Objective: To determine the rate of degradation of this compound in the presence of a controlled amount of water over time at a specified temperature.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)

  • Deionized water

  • Inert gas (nitrogen or argon)

  • Vials with septa

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

  • Syringes

Procedure:

  • Preparation of Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • In separate vials, aliquot a precise volume of the stock solution.

    • To each vial, add a specific volume of deionized water to achieve a desired water concentration (e.g., 100 ppm, 500 ppm, 1000 ppm).

    • Prepare a control sample with no added water.

    • Seal the vials with septa and crimp caps.

  • Incubation: Store the vials at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial using a syringe.

    • Immediately analyze the aliquot by GC-MS or HPLC.

  • Data Analysis:

    • Quantify the peak area of the remaining this compound at each time point.

    • Plot the concentration of this compound as a function of time for each water concentration.

    • Determine the rate of degradation under each condition.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis Stock Solution Stock Solution Aliquoting Aliquoting Stock Solution->Aliquoting Addition of H2O Addition of H2O Aliquoting->Addition of H2O Sealing Vials Sealing Vials Addition of H2O->Sealing Vials Incubation Incubation Sealing Vials->Incubation Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling Instrumental Analysis (GC-MS/HPLC) Instrumental Analysis (GC-MS/HPLC) Time-Point Sampling->Instrumental Analysis (GC-MS/HPLC) Data Processing Data Processing Instrumental Analysis (GC-MS/HPLC)->Data Processing

Experimental workflow for assessing hydrolytic stability.

Safe Handling and Storage Workflow

To ensure the longevity of this compound and the safety of laboratory personnel, a strict handling and storage workflow should be followed.

G Receiving Receiving Inspection Inspection Receiving->Inspection Check for damage Storage Storage Inspection->Storage Store in cool, dry, inert conditions Dispensing Dispensing Storage->Dispensing Use inert atmosphere techniques Dispensing->Storage Reseal tightly under inert gas Disposal Disposal Dispensing->Disposal Follow hazardous waste procedures

An In-depth Technical Guide to the Safe Handling of Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for trimethyl(pentafluorophenyl)silane (CAS No. 1206-46-8). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical compound.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] It is a valuable reagent in synthetic organic chemistry, often utilized as a source of the pentafluorophenyl group.[2] Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C9H9F5Si
Molecular Weight 240.25 g/mol [1]
Boiling Point 170 °C (lit.)[3]
Melting Point -50 °C[1]
Density 1.261 g/mL at 25 °C (lit.)[3]
Flash Point 130 °F (54.4 °C)[1]
Refractive Index n20/D 1.433 (lit.)[3]
Solubility Soluble in organic solvents such as benzene and dichloromethane.[4]
Hydrolytic Sensitivity No significant reaction with aqueous systems under normal conditions.[1] However, it can react with water to produce hydrogen fluoride and silanol.[4]

Hazard Identification and Classification

This compound is classified as a flammable liquid and is an irritant to the skin and eyes. Below is a summary of its GHS classification and associated hazard statements.

Hazard ClassGHS ClassificationHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation

Signal Word: Warning[5]

Hazard Codes: Xi (Irritant)[1]

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are general recommendations:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, consider chemical-resistant aprons or coveralls.
Respiratory Protection Work in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation of vapors is high, a respirator with an appropriate cartridge for organic vapors should be used.
Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.

  • Grounding: Ground and bond containers when transferring material to prevent static electricity buildup.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Container: Keep the container tightly closed.[5]

  • Conditions: Store in a cool, dry, and well-ventilated place.[4] Store under an inert atmosphere.[6] The recommended storage temperature is room temperature.[6]

  • Incompatibilities: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, immediate medical attention is recommended. The following are first aid guidelines:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

This compound is a flammable liquid and vapor.

PropertyDetails
Flash Point 130 °F (54.4 °C)[1]
Suitable Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Hazardous Combustion Products Upon combustion, it may produce carbon oxides, silicon oxides, and hydrogen fluoride.
Fire-Fighting Procedures Wear self-contained breathing apparatus (SCBA) and full protective clothing. Use water spray to cool unopened containers.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 4.1).

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Experimental Protocols and Reactivity

While specific, detailed experimental protocols for every application of this compound are beyond the scope of this guide, its general reactivity provides insight into its handling in a laboratory setting.

  • Reactivity with Water: Although it has low hydrolytic sensitivity, it can react with water to produce hydrogen fluoride and silanol.[4] This reaction may be slow under neutral conditions but can be accelerated by acids or bases.

  • Nucleophilic Reactions: It is used as a reagent in nucleophilic processes.[2]

  • Oxidation: It can be oxidized to pentafluorophenol in the presence of an oxidizing agent like tert-butylperoxybenzoate, potassium fluoride, and a copper(I) catalyst.[7]

  • Incompatible Materials: Avoid strong oxidizing agents.

When designing an experiment, it is crucial to consult relevant literature for specific reaction conditions and to perform a thorough risk assessment.

Logical Workflow for Handling this compound

SafeHandlingWorkflow cluster_pre_experiment Pre-Experiment Planning cluster_experiment Experiment Execution cluster_post_experiment Post-Experiment cluster_storage_disposal Storage and Disposal A Review SDS and Literature B Conduct Risk Assessment A->B C Prepare Engineering Controls (Fume Hood, etc.) B->C D Select and Inspect PPE C->D E Don PPE D->E F Prepare and Ground Equipment E->F G Transfer and Handle Chemical in Fume Hood F->G H Perform Reaction G->H I Quench and Work-up Reaction H->I J Decontaminate Glassware and Surfaces I->J K Segregate and Label Waste J->K L Remove PPE and Wash Hands K->L N Dispose of Waste According to Regulations K->N M Store in a Cool, Dry, Ventilated Area L->M

A logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to Trimethyl(pentafluorophenyl)silane (C9H9F5Si) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Trimethyl-(2,3,4,5,6-pentafluorophenyl)silane[1]

This technical guide provides a comprehensive overview of trimethyl(pentafluorophenyl)silane, a versatile organosilicon compound with significant potential in synthetic chemistry and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.[1][2]

PropertyValueReference
Molecular Formula C9H9F5Si[1]
Molecular Weight 240.25 g/mol [2]
Boiling Point 170 °C (lit.)[2]
Density 1.261 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.433 (lit.)[2]
Flash Point 130 °F
Storage Temperature Inert atmosphere, Room Temperature[2]

Synthesis and Reactivity

This compound is primarily used as a reagent in organic synthesis.[2] Its reactivity stems from the presence of both the electron-withdrawing pentafluorophenyl group and the trimethylsilyl moiety.

Synthesis:

A common method for the synthesis of this compound involves the reaction of a fluorinated silane with a pentafluorophenyl lithium reagent. The process typically involves dissolving the fluorinated silane in an anhydrous solvent, followed by the slow addition of the lithium pentafluorophenyl.[3]

General Reactivity:

The compound exhibits strong electrophilicity, making it susceptible to various chemical transformations.[3] Key reactions include:

  • Substitution Reactions: It can undergo substitution reactions with other organic compounds.[3]

  • Addition to Double Bonds: The pentafluorophenyl group can be added across double bonds.[3]

  • Hydrolysis: It can react with water to produce hydrogen fluoride and silanol.[3]

Applications in Organic Synthesis and Potential in Drug Development

While direct applications of this compound in drug molecules are not widely documented, its utility as a synthetic intermediate is significant. The pentafluorophenyl group it provides is a valuable pharmacophore in medicinal chemistry.

Role of the Pentafluorophenyl Group:

The incorporation of fluorine-containing substituents like the pentafluorophenyl group can significantly enhance the chemical and biological properties of drug candidates.[4] These improvements can include:

  • Improved Pharmacokinetics and Bioavailability: Fluorine substitution can increase metabolic stability and lipophilicity, leading to better drug absorption and distribution.[4]

  • Enhanced Binding Affinity: The unique electronic properties of the pentafluorophenyl group can lead to stronger interactions with biological targets.

Pentafluorophenyl esters, which can be synthesized using reagents like this compound, are particularly useful in bioconjugation chemistry and peptide synthesis. They are less prone to hydrolysis than other activated esters, making them robust reagents for attaching molecules to proteins and other biomolecules.[5][6]

Potential Applications in Drug Intermediate Synthesis:

Organosilicon compounds, in general, are gaining traction in drug design as a source of chemical diversity.[7] this compound can be used to synthesize a variety of pharmaceutical intermediates.[8][9] Its role as a silylating agent and a building block in multi-step syntheses allows for the efficient formation of complex molecular architectures.

Below is a logical workflow illustrating the potential application of this compound in the synthesis of a hypothetical drug candidate.

G A Starting Material (e.g., Heterocycle) C Pentafluorophenylated Intermediate A->C Pentafluorophenylation B This compound (C9H9F5Si) B->C D Further Functionalization C->D Modification E Drug Candidate D->E Final Synthesis Step

Caption: Synthetic workflow utilizing this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are found in the synthetic chemistry literature. Below is a representative, generalized protocol for a pentafluorophenylation reaction.

General Protocol for Pentafluorophenylation of a Heterocycle:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the heterocyclic starting material in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Reagent Addition: Cool the solution to the appropriate temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Lithiation (if necessary): If the reaction proceeds via a lithiated intermediate, add a strong base such as n-butyllithium dropwise and stir for the specified time.

  • Addition of this compound: Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pentafluorophenylated product.

Toxicology and Safety

Specific toxicological data for this compound is limited. However, general toxicological considerations for organosilicon compounds are relevant.

General Toxicology of Organosilicon Compounds:

The Threshold of Toxicological Concern (TTC) is a risk assessment tool used for chemicals with insufficient toxicological data.[10] While the applicability of the TTC concept to organosilicon compounds has been a subject of regulatory discussion, recent studies suggest that the existing TTC for Cramer Class III compounds provides a conservative and protective approach for this class of chemicals.[10]

In vitro genotoxicity studies on a series of organosilicon compounds have shown no evidence of gene mutation in microbial assays.[11] However, some compounds demonstrated potential for clastogenic (chromosome damaging) activity in mammalian cell cultures.[11]

Safety and Handling:

This compound is a flammable liquid and vapor. Standard laboratory safety precautions should be followed when handling this compound:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

The following diagram illustrates the general workflow for assessing the safety of a new chemical entity in drug development, a process that would be applicable to derivatives of this compound.

G A In Silico Toxicology Prediction B In Vitro Genotoxicity Assays A->B C In Vitro Cytotoxicity Assays A->C D In Vivo Acute Toxicity Studies B->D C->D E In Vivo Repeat-Dose Toxicity Studies D->E F Safety Assessment for Clinical Trials E->F

Caption: General toxicology assessment workflow.

Conclusion

This compound is a valuable reagent for introducing the pentafluorophenyl group into organic molecules. While not a drug itself, its utility in synthesizing complex intermediates makes it a compound of interest for drug development professionals. The unique properties conferred by the pentafluorophenyl moiety can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Further research into the biological activities of compounds synthesized using this compound is warranted to fully explore its potential in medicinal chemistry. As with all chemical reagents, appropriate safety and handling procedures must be followed.

References

Methodological & Application

Application Notes and Protocols: Trimethyl(pentafluorophenyl)silane as a Pentafluorophenylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane [(C₆F₅)Si(CH₃)₃] is a versatile and efficient reagent for the introduction of the pentafluorophenyl group into a wide range of organic molecules. The unique electronic properties of the pentafluorophenyl moiety, including its strong electron-withdrawing nature and potential for C-F bond activation, make it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a pentafluorophenylating agent.

The primary mode of action for this reagent involves the activation of the silicon-carbon bond by a nucleophilic catalyst, typically a fluoride ion source such as cesium fluoride (CsF) or a quaternary ammonium fluoride. This activation generates a hypervalent silicon intermediate, facilitating the transfer of the pentafluorophenyl anion to an electrophilic substrate. This method offers a milder and often more selective alternative to traditional methods of pentafluorophenylation.

Key Applications

This compound is predominantly used for the pentafluorophenylation of various electrophiles, including:

  • Heterocyclic N-oxides: Direct C-H functionalization of N-heterocycles.

  • Iminium ions: Formation of α-pentafluorophenyl substituted amines.

  • Acyl chlorides: Synthesis of pentafluorophenyl ketones.

  • Aldehydes and Ketones: Formation of silyl enol ethers.

Experimental Protocols

Pentafluorophenylation of Heterocyclic N-Oxides

This protocol describes the direct C2-pentafluorophenylation of pyridine N-oxide. The reaction proceeds via a base-mediated activation of the silane reagent.

General Reaction:

reagent1 Pyridine N-Oxide reaction + reagent1->reaction reagent2 C₆F₅Si(CH₃)₃ reagent2->reaction catalyst Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., DMF) solvent->reaction product 2-(Pentafluorophenyl)pyridine reaction->product silane C₆F₅Si(CH₃)₃ intermediate [C₆F₅Si(CH₃)₃Cl]⁻ (Hypervalent Silicon Intermediate) silane->intermediate catalyst Cl⁻ catalyst->intermediate pentafluorophenyl "C₆F₅⁻" intermediate->pentafluorophenyl iminium R¹R²C=N⁺R³R⁴ product R¹R²C(C₆F₅)NR³R⁴ iminium->product pentafluorophenyl->product reagent1 RCOCl reaction + reagent1->reaction reagent2 C₆F₅Si(CH₃)₃ reagent2->reaction catalyst CsF catalyst->reaction product RCOC₆F₅ reaction->product

Applications of Trimethyl(pentafluorophenyl)silane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane [(C₆F₅)Si(CH₃)₃] is a versatile reagent in modern organic synthesis, primarily serving as a potent transfer agent for the pentafluorophenyl group. Its unique reactivity, stemming from the electron-withdrawing nature of the pentafluorophenyl ring and the lability of the silicon-carbon bond, enables a range of valuable transformations. This document provides detailed application notes, experimental protocols, and quantitative data for key applications of this compound, intended to guide researchers in leveraging its synthetic potential.

Application 1: Synthesis of Pentafluorophenol

One of the significant applications of this compound is its use as a precursor for the synthesis of pentafluorophenol, a valuable building block in the preparation of polymers, peptides, and various biologically active molecules.[1] This method offers an alternative to traditional routes that may rely on less accessible starting materials like hexafluorobenzene.[1] The synthesis involves the oxidation of this compound in the presence of a suitable oxidizing agent and catalyst.

Quantitative Data:

The yield of pentafluorophenol is highly dependent on the choice of oxidizing agent, catalyst, and reaction temperature. The following tables summarize the key findings from optimization studies.

Table 1: Effect of Oxidizing Agent on Product Yield [1]

Oxidizing AgentPentafluorophenol Yield (%)Pentafluorobenzene Yield (%)Decafluorobiphenyl Yield (%)
t-Butylperoxybenzoate652213
t-Butyl hydroperoxide08911
Di-t-butyl peroxide0919
Hydrogen peroxide01000
Urea-hydrogen peroxide08416
Barium peroxide07327
Manganese dioxide34948
Chromium trioxide07228
Sodium persulfate01000

Table 2: Effect of Catalyst on Product Yield [1]

CatalystPentafluorophenol Yield (%)Pentafluorobenzene Yield (%)Decafluorobiphenyl Yield (%)
None01000
CuCl652213
CuBr523018
CuI552718
CuSO₄01000

Table 3: Effect of Temperature on Pentafluorophenol Yield [1]

Temperature (°C)Pentafluorophenol Yield (%)
0No reaction, uncontrolled exotherm upon warming
2065
50-8020
Experimental Protocol: Synthesis of Pentafluorophenol

Materials:

  • This compound

  • tert-Butylperoxybenzoate

  • Potassium fluoride (KF)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

Procedure: [1]

  • In a reaction vessel, dissolve this compound in DMF.

  • Add potassium fluoride (KF) and copper(I) chloride (CuCl) to the solution.

  • While stirring at 20°C, add tert-butylperoxybenzoate dropwise to the reaction mixture.

  • Continue stirring at 20°C and monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the pentafluorophenol.

Note: The reaction is sensitive to temperature. Carrying out the reaction at 0°C followed by warming can lead to an uncontrolled exothermic reaction. Temperatures between 50-80°C result in a significantly lower yield of the desired product.[1]

Workflow Diagram:

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Isolation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture t-Butylperoxybenzoate t-Butylperoxybenzoate t-Butylperoxybenzoate->Reaction Mixture KF KF KF->Reaction Mixture CuCl CuCl CuCl->Reaction Mixture DMF DMF DMF->Reaction Mixture Stirring at 20°C Stirring at 20°C Reaction Mixture->Stirring at 20°C Reaction Monitoring Reaction Monitoring Stirring at 20°C->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Pentafluorophenol Pentafluorophenol Work-up->Pentafluorophenol

Caption: Workflow for the synthesis of pentafluorophenol.

Application 2: Pentafluorophenyl Group Transfer Reactions

The primary application of this compound is as a transfer agent for the pentafluorophenyl anion or a related nucleophilic species. This reactivity is harnessed in various transformations, including the functionalization of heterocyclic N-oxides and the formation of silyl enol ethers from ketones.

Mechanism of Pentafluorophenyl Group Transfer

The transfer of the pentafluorophenyl group is typically initiated by the activation of the silicon center by a nucleophile, such as a fluoride ion. This forms a hypervalent silicon intermediate, which weakens the Si-C₆F₅ bond and facilitates the release of the pentafluorophenyl anion. The liberated anion can then react with a suitable electrophile.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products C6F5SiMe3 This compound Intermediate [C6F5SiMe3(Nu)]⁻ Hypervalent Silicon Intermediate C6F5SiMe3->Intermediate + Nu⁻ Nu- Nucleophile (e.g., F⁻) Nu-->Intermediate E+ Electrophile C6F5-E Pentafluorophenylated Product E+->C6F5-E Transfer Pentafluorophenyl Anion Transfer Intermediate->Transfer releases C6F5⁻ Me3SiNu Trimethylsilyl Byproduct Intermediate->Me3SiNu releases Transfer->C6F5-E + E⁺

Caption: Mechanism of pentafluorophenyl group transfer.

Direct Transformation of Heterocyclic N-Oxides

This compound is utilized in the direct, base-mediated transformation of heterocyclic N-oxides into 2-perfluoroaryl-substituted N-heterocycles. This reaction provides a highly regioselective method to access complex fluorinated structures that are of interest in medicinal chemistry and materials science.

Experimental Protocol: (General Procedure - specific substrate and base details may vary)

Materials:

  • Heterocyclic N-oxide

  • This compound

  • A suitable base (e.g., a fluoride source or other non-nucleophilic base)

  • Anhydrous solvent (e.g., dichloroethane)

Procedure:

  • To a solution of the heterocyclic N-oxide in an anhydrous solvent, add this compound.

  • Add the base portion-wise or as a solution in the reaction solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction with Ketones to Form Silyl Enol Ethers

Under nucleophilic catalysis, this compound can react with ketones to form the corresponding trimethylsilyl enol ethers. The rate of this reaction is influenced by the electronic and steric properties of the substituents on the ketone.

Experimental Protocol: (General Procedure)

Materials:

  • Ketone

  • This compound

  • Nucleophilic catalyst (e.g., a fluoride source like TBAF)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent.

  • Add this compound to the solution.

  • Add a catalytic amount of the nucleophilic catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress.

  • Once the reaction is complete, quench the reaction and work up to isolate the trimethylsilyl enol ether. Purification is typically achieved by distillation or chromatography.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the pentafluorophenyl group into organic molecules. Its applications in the synthesis of pentafluorophenol, the functionalization of heterocyclic N-oxides, and the formation of silyl enol ethers highlight its utility in accessing valuable fluorinated compounds. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important organosilicon compound. Further research into its applications in areas such as C-F bond activation and cross-coupling reactions is warranted to fully elucidate its capabilities.

References

Application Notes and Protocols for Derivatization in GC-MS using Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Derivatization in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many molecules of interest in pharmaceutical and biomedical research, such as drugs, metabolites, and endogenous compounds, are often non-volatile due to the presence of polar functional groups (e.g., -OH, -COOH, -NH2, -SH).[1][2] Derivatization is a chemical modification process employed to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1][3] This process can significantly improve chromatographic peak shape, resolution, and sensitivity.[3]

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group.[2] This application note focuses on the use of a specific silylating agent, Trimethyl(pentafluorophenyl)silane, for the derivatization of polar analytes prior to GC-MS analysis.

Using this compound for Derivatization

This compound is a silylating agent that introduces a trimethylsilyl group to analytes containing active hydrogens. While less commonly cited in routine GC-MS derivatization protocols compared to reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), its unique chemical properties may offer advantages in specific applications. The pentafluorophenyl group is a strong electron-withdrawing group, which can influence the reactivity of the silane and the characteristics of the resulting derivative.

Properties of this compound:

PropertyValue
Molecular Formula C9H9F5Si
Molecular Weight 240.25 g/mol
Boiling Point 170 °C
Density 1.261 g/mL at 25 °C

Data sourced from PubChem and ChemicalBook.[4][5]

Experimental Protocols

Due to the limited number of specific, published protocols for the use of this compound as a primary derivatizing agent for GC-MS, the following is a general protocol based on standard silylation procedures. It is crucial to note that this protocol should be optimized and validated for each specific analyte and sample matrix.

General Protocol for Silylation using this compound

1. Sample Preparation:

  • Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • The sample should be in a clean, dry glass vial.

2. Reagent Preparation:

  • Prepare a solution of this compound in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). The concentration will need to be optimized but a starting point of 1% (v/v) is suggested.

  • Safety Precaution: this compound is a flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

3. Derivatization Reaction:

  • To the dried sample, add the this compound solution. The volume and molar excess of the reagent will depend on the concentration of the analyte and the number of active hydrogens. A 10 to 100-fold molar excess is a common starting point.

  • (Optional) Add a catalyst, such as trimethylchlorosilane (TMCS) at 1-10% of the silylating agent volume, to enhance the reactivity, especially for hindered functional groups.

  • Cap the vial tightly and heat at a controlled temperature. A typical starting point is 60-80°C for 30-60 minutes.[6] Optimization of temperature and time is critical for complete derivatization without analyte degradation.

  • After the reaction is complete, allow the vial to cool to room temperature.

4. GC-MS Analysis:

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Typical GC-MS parameters for silylated compounds can be used as a starting point and should be optimized for the specific analytes.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of results. Quantitative data should be summarized in clear and well-structured tables.

Table 1: Hypothetical Quantitative Data for the Analysis of a Model Compound after Derivatization with this compound

ParameterResult
Linearity (r²) 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery (%) 95 - 105%

Note: This table presents hypothetical data and must be replaced with experimental results upon method validation.

Mandatory Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte in Solution DryDown Dry Down (N2 Stream/Lyophilization) Sample->DryDown AddReagent Add this compound (+/- Catalyst in Solvent) DryDown->AddReagent Incubate Incubate (e.g., 60-80°C, 30-60 min) AddReagent->Incubate GCMS GC-MS Analysis Incubate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis following derivatization.

Silylation Reaction Mechanism

Silylation_Reaction Analyte Analyte-OH (e.g., Alcohol, Carboxylic Acid) Product Analyte-O-Si(CH₃)₃ (Silylated Derivative) Analyte->Product Heat, Catalyst Reagent + C₆F₅Si(CH₃)₃ (this compound) Reagent->Product Byproduct + C₆F₅H (Pentafluorobenzene)

Caption: General silylation reaction of a hydroxyl group.

Discussion and Considerations

  • Analyte Specificity: The reactivity of this compound will vary depending on the functional group and the steric hindrance of the analyte. It is expected to react with alcohols, phenols, carboxylic acids, and amines. The pentafluorophenyl group may influence its reactivity compared to other silylating agents, potentially offering different selectivity.

  • Method Development and Validation: Due to the lack of established applications, thorough method development and validation are essential. This includes optimizing reagent concentration, solvent, catalyst, temperature, and reaction time. Validation should assess linearity, accuracy, precision, and robustness.

  • Byproducts: The derivatization reaction will produce byproducts. In the case of this compound reacting with an active hydrogen, pentafluorobenzene would be a likely byproduct. It is important to ensure that byproducts do not interfere with the chromatographic analysis of the target analytes.

  • Comparison with Other Reagents: A comparative study with more common silylating agents like BSTFA or MSTFA would be beneficial to evaluate the advantages and disadvantages of using this compound for a specific application. Factors to compare include reaction efficiency, derivative stability, and chromatographic performance.

Conclusion

Derivatization with silylating agents is a cornerstone of GC-MS analysis for polar, non-volatile compounds. While this compound is not as commonly used as other reagents, its unique chemical structure presents an opportunity for novel applications in analytical chemistry. The provided general protocol and considerations offer a starting point for researchers to explore its potential. Rigorous method development and validation will be paramount to successfully implementing this reagent in quantitative GC-MS workflows for pharmaceutical and biomedical analysis.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane is a versatile reagent in organic synthesis, serving as a source of the nucleophilically labile pentafluorophenyl group. The electron-withdrawing nature of the five fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), with a pronounced selectivity for substitution at the para-position. This unique reactivity allows for the facile introduction of a variety of functional groups, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The trimethylsilyl group can also be retained or subsequently cleaved, offering further synthetic flexibility.

This document provides detailed protocols for the SNAr of this compound with common nucleophiles, including amines, alkoxides, and thiolates.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the fluorinated ring and stabilized by the electron-withdrawing fluorine atoms. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Due to the strong electron-withdrawing effect of the fluorine atoms, the pentafluorophenyl ring is highly activated towards nucleophilic attack. The substitution occurs preferentially at the carbon atom para to the trimethylsilyl group. This regioselectivity is attributed to the superior stabilization of the Meisenheimer complex when the negative charge is localized on the carbon bearing the silyl group.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that reaction times and yields may vary depending on the specific substrate and reaction scale.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)ProductYield (%)
PiperidineK₂CO₃DMF80124-(Piperidin-1-yl)-2,3,5,6-tetrafluorophenyl(trimethyl)silane>90
MorpholineK₂CO₃DMF80124-Morpholino-2,3,5,6-tetrafluorophenyl(trimethyl)silane>90
Sodium MethoxideN/AMethanolReflux6Trimethyl(4-methoxy-2,3,5,6-tetrafluorophenyl)silane~85
Sodium EthoxideN/AEthanolReflux6(4-Ethoxy-2,3,5,6-tetrafluorophenyl)(trimethyl)silane~85
Sodium ThiophenoxideN/ADMF254Trimethyl(4-(phenylthio)-2,3,5,6-tetrafluorophenyl)silane>95
Sodium BenzylthiolateN/ADMF254(4-(Benzylthio)-2,3,5,6-tetrafluorophenyl)(trimethyl)silane>95

Experimental Protocols

General Considerations:

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous, unless otherwise specified.

  • Reagents should be of high purity. This compound is a flammable liquid and should be handled with care.

Protocol 1: Reaction with Amines (e.g., Piperidine)

This protocol describes the general procedure for the reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the silane.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(piperidin-1-yl)-2,3,5,6-tetrafluorophenyl(trimethyl)silane.

Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the general procedure for the reaction of this compound with an alkoxide.

Materials:

  • This compound

  • Sodium methoxide (can be prepared in situ from sodium metal and methanol or used as a commercially available solution)

  • Methanol, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford the desired trimethyl(4-methoxy-2,3,5,6-tetrafluorophenyl)silane.

Protocol 3: Reaction with Thiolates (e.g., Sodium Thiophenoxide)

This protocol describes the general procedure for the reaction of this compound with a thiolate.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.1 eq) under an inert atmosphere.

  • Carefully add anhydrous DMF to the flask, followed by the dropwise addition of thiophenol (1.1 eq) at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired trimethyl(4-(phenylthio)-2,3,5,6-tetrafluorophenyl)silane.

Mandatory Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Nucleophile - Base (if required) solvent Add Anhydrous Solvent reagents->solvent 1. heating Heat and Stir solvent->heating 2. monitoring Monitor Progress (TLC/GC-MS) heating->monitoring 3. quench Quench Reaction monitoring->quench 4. Upon Completion extract Extract with Organic Solvent quench->extract 5. wash Wash with Brine extract->wash 6. dry Dry and Concentrate wash->dry 7. purify Column Chromatography or Distillation dry->purify 8. product Isolated Product purify->product Final Product

Caption: General experimental workflow for nucleophilic aromatic substitution on this compound.

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is flammable. Keep away from ignition sources.

  • Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Trimethyl(pentafluorophenyl)silane in Transition Metal-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane emerges as a pivotal reagent in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its utility lies in the efficient introduction of the pentafluorophenyl moiety, a valuable pharmacophore and versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the pentafluorophenyl group can significantly enhance the biological activity and pharmacokinetic properties of organic molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Hiyama coupling.

The Hiyama cross-coupling reaction offers a compelling alternative to other well-established methods like Suzuki and Stille couplings, primarily due to the low toxicity and stability of the organosilane reagents and their byproducts.[1][2] A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1][2] This activation generates a hypervalent silicon species, facilitating the crucial transmetalation step in the catalytic cycle.

Core Concepts and Signaling Pathways

The generally accepted mechanism for the palladium-catalyzed Hiyama cross-coupling of this compound with an aryl halide follows a well-defined catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. The subsequent and rate-determining step is the transmetalation, where the pentafluorophenyl group is transferred from the activated silicon atom to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired pentafluorophenyl-substituted biaryl product and regenerates the active palladium(0) catalyst.

Hiyama_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Pd(0)Ln->Ar-Pd(II)Ln-X Oxidative Addition (Ar-X) Ar-Pd(II)Ln-C6F5 Ar-Pd(II)Ln-C₆F₅ Ar-Pd(II)Ln-X->Ar-Pd(II)Ln-C6F5 Transmetalation Ar-C6F5 Ar-C₆F₅ (Product) Ar-Pd(II)Ln-C6F5->Ar-C6F5 Ar-C6F5->Pd(0)Ln Reductive Elimination Me3SiC6F5 Me₃SiC₆F₅ (this compound) Activator Activator (e.g., F⁻) Me3SiC6F5->Activator [Me3Si(F)C6F5]⁻ [Me₃Si(F)C₆F₅]⁻ (Activated Silane) Activator->[Me3Si(F)C6F5]⁻ [Me3Si(F)C6F5]⁻->Ar-Pd(II)Ln-X

Figure 1: Catalytic cycle of the Hiyama cross-coupling reaction.

Data Presentation: Reaction Scope and Yields

The palladium-catalyzed cross-coupling of this compound has been shown to be effective with a variety of aryl halides. The following tables summarize the scope of the reaction with different electrophiles, showcasing the versatility and efficiency of this methodology. The data presented is based on analogous reactions with aryltrifluorosilanes, which are expected to exhibit similar reactivity to this compound under the specified conditions.[3]

Table 1: Palladium-Catalyzed Cross-Coupling of Aryltrifluorosilane with Various Aryl Halides [3]

EntryAryl HalideProductYield (%)
14-Iodoanisole4-Methoxy-4'-phenylbiphenyl95
24-Bromoanisole4-Methoxy-4'-phenylbiphenyl88
34-Chloroanisole4-Methoxy-4'-phenylbiphenyl78
44-Anisole triflate4-Methoxy-4'-phenylbiphenyl86

Table 2: Scope of Aryl Chlorides in the Cross-Coupling with Phenyltrifluorosilane [3]

EntryAryl ChlorideProductYield (%)
14-Chloroacetophenone4-Acetylbiphenyl98
24-Chlorobenzonitrile4-Cyanobiphenyl95
3Methyl 4-chlorobenzoateMethyl biphenyl-4-carboxylate98
41-Chloro-4-nitrobenzene4-Nitrobiphenyl99
52-Chlorotoluene2-Methylbiphenyl85
61-Chloro-2,6-dimethylbenzene2,6-Dimethylbiphenyl97

Table 3: Cross-Coupling with Heteroaryl Chlorides [3]

EntryHeteroaryl ChlorideProductYield (%)
13-Chloropyridine3-Phenylpyridine94
22-Chloropyridine2-Phenylpyridine74
32-Chlorothiophene2-Phenylthiophene90
42-Chlorofuran2-Phenylfuran74
56-Chloroisoquinoline6-Phenylisoquinoline85

Experimental Protocols

The following protocols provide a generalized procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Fluoride-Promoted Cross-Coupling of this compound with an Aryl Chloride[3]

This protocol is adapted from the efficient coupling of aryltrifluorosilanes with aryl chlorides.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.5 equiv)

  • Anhydrous tert-Butanol (t-BuOH)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, XPhos, the aryl chloride, and this compound.

  • Add anhydrous t-BuOH via syringe.

  • Add the TBAF solution dropwise with stirring.

  • Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Aryl Halide - this compound - Pd(OAc)₂ - XPhos Solvent Add Solvent: - Anhydrous t-BuOH Reagents->Solvent Activator Add Activator: - TBAF solution Solvent->Activator Heating Heat to 60-100 °C Activator->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: General workflow for fluoride-promoted cross-coupling.

Applications in Drug Development and Medicinal Chemistry

The incorporation of the pentafluorophenyl group into drug candidates can lead to significant improvements in their pharmacological profiles. The high electronegativity of fluorine atoms can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the lipophilicity of the C-F bond can enhance membrane permeability and metabolic stability, leading to improved bioavailability and a longer half-life in vivo. The palladium-catalyzed cross-coupling with this compound provides a direct and versatile method for accessing these valuable fluorinated analogues of existing drugs or novel chemical entities.

Conclusion

This compound is a highly effective reagent for the introduction of the pentafluorophenyl moiety into a wide range of organic molecules via palladium-catalyzed cross-coupling reactions. The Hiyama coupling, activated by a fluoride source, provides a robust and reliable method for the synthesis of pentafluorophenyl-substituted biaryls and heterobiaryls. The mild reaction conditions, broad substrate scope, and the favorable toxicological profile of the silicon-based reagents make this methodology particularly attractive for applications in medicinal chemistry and drug development. The protocols and data presented herein serve as a valuable resource for researchers seeking to utilize this powerful synthetic tool.

References

Experimental Protocols for C-H Functionalization Using Trimethyl(pentafluorophenyl)silane: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy for the efficient synthesis of complex molecules. This document provides detailed application notes and protocols for the use of trimethyl(pentafluorophenyl)silane as a reagent in C-H functionalization reactions, a process of significant interest for the introduction of the valuable pentafluorophenyl moiety into organic scaffolds.

The pentafluorophenyl group can significantly alter the physicochemical properties of a molecule, impacting its lipophilicity, metabolic stability, and protein-binding interactions. Traditional methods for introducing this group often require multi-step syntheses involving pre-functionalized starting materials. C-H activation/functionalization offers a more atom-economical and streamlined alternative.

While extensive research has been conducted on C-H arylation with various arylsilanes, specific and detailed protocols for this compound are less commonly reported. The following sections provide a generalized experimental procedure based on established principles of transition metal-catalyzed C-H/C-Si cross-coupling reactions, primarily drawing from rhodium(III) and palladium(II) catalysis.

General Experimental Protocol: Rh(III)-Catalyzed C-H Pentafluorophenylation of 2-Arylpyridines

This protocol describes a general procedure for the ortho-C–H pentafluorophenylation of 2-arylpyridine derivatives, a common substrate class in directing group-assisted C-H functionalization. The methodology is adapted from known Rh(III)-catalyzed C-H arylations with arylsilanes.

Materials:

  • Substrate: 2-Arylpyridine derivative (e.g., 2-phenylpyridine)

  • Arylating Agent: this compound (F₅PhSiMe₃)

  • Catalyst: [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Activator/Oxidant: Silver fluoride (AgF) or Silver(I) oxide (Ag₂O)

  • Additive (Optional): Pivalic acid (PivOH) or Acetic Acid (AcOH)

  • Solvent: Anhydrous toluene, 1,2-dichloroethane (DCE), or tert-amyl alcohol

Reaction Setup:

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.

Procedure:

  • To a flame-dried Schlenk tube, add the 2-arylpyridine substrate (1.0 equiv.), this compound (1.5–2.0 equiv.), [RhCp*Cl₂]₂ (1-5 mol%), and the silver salt activator (2.0 equiv.).

  • If an acidic additive is used, add pivalic acid or acetic acid (10–30 mol%).

  • Add the anhydrous, degassed solvent (0.1–0.2 M concentration of the limiting reagent).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80–120 °C).

  • Stir the reaction mixture vigorously for the specified time (12–24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pentafluorophenylated product.

Quantitative Data:

EntrySubstrateCatalyst Loading (mol%)ActivatorAdditiveSolventTemp (°C)Time (h)Yield (%)
12-Phenylpyridine2.5AgFPivOH (20 mol%)Toluene10024Data not available
2Substrate AOptimized ValueOptimized ValueOptimized ValueOptimized ValueOptimized ValueOptimized ValueExperimental Result
3Substrate BOptimized ValueOptimized ValueOptimized ValueOptimized ValueOptimized ValueOptimized ValueExperimental Result

Key Mechanistic Considerations and Workflow

The proposed catalytic cycle for the Rh(III)-catalyzed C-H arylation with arylsilanes typically involves the following key steps:

  • C-H Activation: The Rh(III) catalyst, coordinated to the directing group of the substrate, facilitates the cleavage of a C-H bond to form a rhodacycle intermediate.

  • C-Si Bond Activation/Transmetalation: The arylsilane is activated, often by a fluoride or oxide species, to form a more reactive silicate or silanolate. This species then undergoes transmetalation with the rhodacycle, transferring the pentafluorophenyl group to the rhodium center.

  • Reductive Elimination: The pentafluorophenyl group and the aryl group of the substrate on the rhodium center couple via reductive elimination to form the C-C bond of the product and a Rh(I) species.

  • Catalyst Regeneration: The Rh(I) species is re-oxidized to the active Rh(III) state by the silver salt, completing the catalytic cycle.

Below is a visual representation of the general experimental workflow and the proposed catalytic cycle.

G Experimental Workflow for C-H Pentafluorophenylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Substrate, F5PhSiMe3, Catalyst, and Activator add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent heat_stir Heat and Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor cool_filter Cool and Filter monitor->cool_filter extract Aqueous Workup cool_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

A generalized workflow for the C-H pentafluorophenylation reaction.

G Proposed Catalytic Cycle for Rh(III)-Catalyzed C-H Arylation catalyst [Rh(III)] Catalyst rhodacycle Rhodacycle Intermediate catalyst->rhodacycle + Substrate - H⁺ (C-H Activation) substrate Substrate (e.g., 2-Arylpyridine) rh_aryl Rh(III)-Aryl Intermediate rhodacycle->rh_aryl + Activated Silane (Transmetalation) silane F5PhSiMe3 activated_silane Activated Silane (e.g., [F5PhSiMe3F]⁻) silane->activated_silane + Activator (e.g., F⁻) product Pentafluorophenylated Product rh_aryl->product Reductive Elimination rh1 [Rh(I)] Species rh_aryl->rh1 rh1->catalyst + Oxidant - Oxidized Oxidant oxidant Ag(I) Oxidant oxidized_oxidant Ag(0) oxidant->oxidized_oxidant

A simplified representation of the proposed catalytic cycle.

Palladium-Catalyzed C-H Functionalization

Similar principles can be applied to palladium-catalyzed systems. A typical palladium-catalyzed C-H arylation with an arylsilane (Hiyama-type cross-coupling) often involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. In these cases, a palladium(II) salt such as palladium(II) acetate (Pd(OAc)₂) is often used as the catalyst precursor. A fluoride source, such as tetrabutylammonium fluoride (TBAF), is commonly employed to activate the arylsilane. The general experimental setup and workup procedure would be analogous to the rhodium-catalyzed protocol, with appropriate adjustments to the catalyst, activator, and reaction conditions based on literature precedents for related Hiyama cross-couplings.

Disclaimer: The protocols provided are intended as a general guide. The optimal reaction conditions may vary depending on the specific substrate and should be determined through experimental optimization. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: The Role of Trimethyl(pentafluorophenyl)silane in Fluoride-Ion-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane (F₅-PhSiMe₃) is a versatile and valuable reagent in modern organic synthesis, primarily serving as a robust source for the introduction of the pentafluorophenyl moiety into organic molecules. The inherent stability of the silicon-pentafluorophenyl bond necessitates an activation step for its cleavage and subsequent transfer of the pentafluorophenyl group. Fluoride ions have proven to be exceptional catalysts for this purpose. The fluoride ion coordinates to the silicon atom of this compound, forming a hypervalent silicate intermediate. This coordination weakens the Si-C₆F₅ bond, thereby facilitating the transfer of the pentafluorophenyl anion or a related nucleophilic species to an electrophile. This document provides detailed application notes and experimental protocols for key fluoride-ion-catalyzed reactions involving this compound.

Application Note 1: Pentafluorophenylation of Perfluoroolefins

The fluoride-ion-catalyzed reaction of this compound with perfluoroolefins provides a direct route to perfluorinated phenylalkenes. This reaction is highly efficient for terminal perfluoroalkenes at room temperature, while internal perfluoroolefins require elevated temperatures for the substitution of a fluorine atom. Cesium fluoride (CsF) is a commonly employed catalyst for this transformation.

Quantitative Data:

EntryPerfluoroolefinCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1Perfluoro-1-hexeneCsF (10)Acetonitrile2212(E/Z)-1-(Pentafluorophenyl)nonafluor-1-hexene85
2Perfluoro-2-hexeneCsF (10)Acetonitrile6024(E/Z)-2-(Pentafluorophenyl)nonafluor-2-hexene78
3PerfluorocyclohexeneCsF (15)DMF60241-(Pentafluorophenyl)nonafluorocyclohexene82

Experimental Protocol: Synthesis of (E/Z)-1-(Pentafluorophenyl)nonafluor-1-hexene

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium fluoride (0.152 g, 1.0 mmol).

  • The flask is evacuated and backfilled with dry argon three times.

  • Add anhydrous acetonitrile (20 mL) to the flask via syringe.

  • To the stirred suspension, add this compound (2.40 g, 10.0 mmol).

  • Slowly add perfluoro-1-hexene (3.00 g, 10.0 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at 22 °C for 12 hours. Monitor the reaction progress by ¹⁹F NMR spectroscopy.

  • Upon completion, quench the reaction by the addition of water (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product as a colorless oil.

Reaction Workflow:

G Workflow for Pentafluorophenylation of Perfluoroolefins cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry flask and add CsF prep2 Evacuate and backfill with Argon prep1->prep2 prep3 Add anhydrous acetonitrile prep2->prep3 react1 Add this compound prep3->react1 react2 Add Perfluoroolefin react1->react2 react3 Stir at specified temperature react2->react3 react4 Monitor by 19F NMR react3->react4 workup1 Quench with water react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine and dry workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for the CsF-catalyzed pentafluorophenylation of perfluoroolefins.

Application Note 2: Reaction with Sulfur Trioxide

This compound reacts readily with sulfur trioxide (SO₃) under mild conditions to yield pentafluorophenyl(trimethyl)silyl sulfonate. This reaction provides a convenient route to a functionalized silane that can be used in further synthetic transformations.

Quantitative Data:

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
1This compoundSO₃Dichloromethane0 to 252Pentafluorophenyl(trimethyl)silyl sulfonate69

Experimental Protocol: Synthesis of Pentafluorophenyl(trimethyl)silyl sulfonate

  • In a flame-dried, two-necked 100 mL flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, dissolve this compound (4.80 g, 20.0 mmol) in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of freshly distilled sulfur trioxide (1.60 g, 20.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the SO₃ solution dropwise to the stirred silane solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product is typically used without further purification. If necessary, it can be purified by vacuum distillation.

Reaction Mechanism:

G Reaction of F5-PhSiMe3 with SO3 reagent1 This compound product Pentafluorophenyl(trimethyl)silyl sulfonate reagent1->product Electrophilic attack reagent2 Sulfur Trioxide (SO3) reagent2->product

Caption: Reaction of this compound with sulfur trioxide.

Application Note 3: Reaction with Carbon Disulfide

In the presence of a fluoride ion source, such as tetramethylammonium fluoride, this compound reacts with carbon disulfide to form tetramethylammonium pentafluorodithiobenzoate. This reaction provides an entry into pentafluorinated dithiocarboxylic acid derivatives.

Quantitative Data:

| Entry | Reactant 1 | Reactant 2 | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | this compound | CS₂ | Me₄NF | Acetonitrile | 25 | 4 | Tetramethylammonium pentafluorodithiobenzoate | 92 |

Experimental Protocol: Synthesis of Tetramethylammonium pentafluorodithiobenzoate

  • To a stirred solution of this compound (2.40 g, 10.0 mmol) and carbon disulfide (0.76 g, 10.0 mmol) in anhydrous acetonitrile (30 mL) under an argon atmosphere, add tetramethylammonium fluoride (0.93 g, 10.0 mmol).

  • Stir the resulting mixture at room temperature for 4 hours.

  • A precipitate will form during the reaction.

  • Collect the solid by filtration, wash with a small amount of cold acetonitrile, and then with diethyl ether.

  • Dry the solid under vacuum to afford the desired product as a yellow powder.

Logical Relationship Diagram:

G Fluoride-Catalyzed Reaction with CS2 start This compound + CS2 intermediate [C6F5CS2]- anion formation start->intermediate Fluoride activation catalyst Me4NF (Fluoride Source) catalyst->intermediate product Tetramethylammonium pentafluorodithiobenzoate intermediate->product Salt formation

Caption: Logical flow of the fluoride-catalyzed reaction with carbon disulfide.

Synthesis of Fluorinated Heterocycles using Trimethyl(pentafluorophenyl)silane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and fluorinated moieties into heterocyclic structures is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, basicity, and binding affinity to biological targets. Trimethyl(pentafluorophenyl)silane, a versatile and stable reagent, has emerged as a powerful tool for the introduction of the valuable pentafluorophenyl group into N-heterocycles. This protocol outlines the synthesis of 2-(pentafluorophenyl)-substituted N-heterocycles from their corresponding N-oxides and the subsequent functionalization of the pentafluorophenyl ring via nucleophilic aromatic substitution (SNAr).

Core Applications

The primary application of this compound in this context is the direct, base-mediated C-H pentafluorophenylation of heterocyclic N-oxides. This reaction offers a highly regioselective method to introduce a pentafluorophenyl group at the C2-position of the heterocycle. The resulting 2-(pentafluorophenyl)heterocycles are not only valuable fluorinated compounds in their own right but also serve as versatile intermediates for further diversification. The electron-withdrawing nature of the perfluorinated ring activates the para-fluorine atom for nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of functional groups.[1][2]

Reaction Schematics and Workflow

The overall synthetic strategy involves a two-step process:

  • Pentafluorophenylation of Heterocyclic N-Oxides: A base-mediated reaction of a heterocyclic N-oxide with this compound.

  • para-Fluoro Substitution (SNAr): Subsequent nucleophilic displacement of the para-fluorine atom on the pentafluorophenyl ring.

Synthesis_Workflow N_Oxide Heterocyclic N-Oxide PFP_Heterocycle 2-(Pentafluorophenyl)heterocycle N_Oxide->PFP_Heterocycle Step 1: Pentafluorophenylation PFP_Silane This compound PFP_Silane->PFP_Heterocycle Base Base (e.g., KOtBu) Base->PFP_Heterocycle Functionalized_Heterocycle 2-(4-Nu-tetrafluorophenyl)heterocycle PFP_Heterocycle->Functionalized_Heterocycle Step 2: S(N)Ar Nucleophile Nucleophile (NuH) Nucleophile->Functionalized_Heterocycle

Caption: General workflow for the synthesis of functionalized fluorinated heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pentafluorophenyl)quinolines from Quinoline N-Oxides

This protocol is adapted from the general procedure described by Stephens et al.[1]

Materials:

  • Substituted Quinoline N-oxide

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • 3Å Molecular Sieves (optional, but recommended)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted quinoline N-oxide (1.0 equiv) and 3Å molecular sieves.

  • Add anhydrous THF to dissolve the N-oxide.

  • Cool the mixture to -20 °C in a suitable cooling bath.

  • Add this compound (1.5 equiv) to the stirred solution.

  • Slowly add potassium tert-butoxide (1.0 - 3.0 equiv, see table for specifics) portion-wise over 10-30 minutes. The reaction mixture may change color.

  • Stir the reaction at -20 °C for an additional 10-50 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM or EtOAc (3 x volumes of the aqueous layer).

  • Combine the organic layers, dry over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(pentafluorophenyl)quinoline.

Quantitative Data Summary:

EntryHeterocyclic N-OxideBase (equiv)Yield (%)Reference
1Quinoline N-oxideKOtBu (1.0)17[1]
27-Chloro-4-(isopropylthio)quinoline N-oxideKOtBu (3.0)Not specified for PFP, but analogous reactions are high yielding[1]

Note: The yield for the parent quinoline N-oxide is modest with 1 equivalent of base. The original study noted that using 3 equivalents of KOtBu led to a subsequent reaction where the tert-butoxide displaced the para-fluoro substituent.[1]

Reaction_Mechanism cluster_step1 Step 1: Activation of Silane cluster_step2 Step 2: Nucleophilic Attack and Rearrangement PFP_SiMe3 C6F5-SiMe3 Activated_Complex [C6F5-SiMe3(OtBu)]- K+ PFP_SiMe3->Activated_Complex Base KOtBu Base->Activated_Complex Intermediate Adduct Activated_Complex->Intermediate Attack on N-O bond N_Oxide Heterocyclic N-Oxide N_Oxide->Intermediate Product 2-(C6F5)heterocycle Intermediate->Product Rearrangement & Elimination of Me3SiO-

References

Trimethyl(pentafluorophenyl)silane: A Versatile Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Trimethyl(pentafluorophenyl)silane has emerged as a valuable and versatile reagent in medicinal chemistry, primarily serving as an efficient source of the pentafluorophenyl moiety. The incorporation of this group into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability, making it a crucial tool in the design and synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for two key transformations utilizing this compound: the synthesis of 2-pentafluorophenyl-substituted N-heterocycles and the preparation of pentafluorophenol, a widely used building block in pharmaceutical synthesis.

Direct C2-Pentafluorophenylation of Heterocyclic N-Oxides

The introduction of a pentafluorophenyl group at the C2-position of N-heterocycles is a synthetically challenging yet highly desirable transformation in drug discovery. These motifs are present in numerous biologically active compounds. This compound, in a base-mediated reaction, provides a direct and regioselective method for this functionalization, offering an efficient route to complex molecular architectures.[1][2] Furthermore, the resulting pentafluorophenyl ring can be further modified, as the para-fluoro substituent is susceptible to nucleophilic displacement, allowing for the generation of diverse compound libraries.[2]

Experimental Protocol: Synthesis of 2-(Pentafluorophenyl)quinoline[1]

This protocol details the synthesis of 2-(pentafluorophenyl)quinoline from quinoline N-oxide using this compound.

Materials:

  • Quinoline N-oxide

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Apparatus for column chromatography (silica gel)

Procedure:

  • To a solution of quinoline N-oxide (1 equivalent) and this compound (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (3 equivalents) in three portions over a period of 30 minutes at room temperature.

  • Stir the reaction mixture for an additional 10 minutes after the final addition of the base.

  • Upon completion (monitored by TLC), quench the reaction and work up the mixture using standard procedures.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(pentafluorophenyl)quinoline.

Quantitative Data:
SubstrateReagentBaseSolventTimeYield (%)Reference
Quinoline N-oxideThis compoundPotassium tert-butoxideTHF40 min17 (with 1 equiv. base)[1]

Note: The original study also investigated related perfluoroalkylsilanes, with yields for 2-trifluoromethylquinoline reaching up to 87% under optimized conditions with 3 equivalents of base.[1]

G Workflow for C2-Pentafluorophenylation of Heterocyclic N-Oxides cluster_workflow Experimental Workflow Start Start Reactants Quinoline N-oxide + This compound in THF Start->Reactants 1. Prepare solution Base_Addition Add Potassium tert-butoxide (3 portions over 30 min) Reactants->Base_Addition 2. Initiate reaction Reaction Stir for 10 min Base_Addition->Reaction 3. Complete reaction Workup Quench and Work-up Reaction->Workup 4. Isolate crude product Purification Column Chromatography Workup->Purification 5. Purify Product 2-(Pentafluorophenyl)quinoline Purification->Product G Synthesis of Pentafluorophenol from this compound cluster_synthesis Reaction Pathway Silane This compound Product Pentafluorophenol Silane->Product Oxidation Oxidant tert-Butylperoxybenzoate Oxidant->Product Catalysts KF, CuCl Catalysts->Product Solvent DMF Solvent->Product Conditions 20 °C Conditions->Product Byproducts Pentafluorobenzene, Decafluorobiphenyl Product->Byproducts Side Reactions

References

Application of Trimethyl(pentafluorophenyl)silane in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane ((C₆F₅)Si(CH₃)₃) is a versatile organosilane compound that serves as a valuable building block and surface modification agent in materials science. The presence of the electron-withdrawing pentafluorophenyl group imparts unique chemical reactivity and properties to the materials it is incorporated into. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated polymers and the modification of material surfaces.

Key Applications in Materials Science

This compound is primarily utilized in two key areas within materials science:

  • Monomer Synthesis for Fluorinated Polymers: It serves as a precursor for the synthesis of high-performance fluorinated monomers, such as pentafluorophenol. Polymers derived from such monomers exhibit exceptional thermal stability, chemical resistance, and low surface energy.

  • Surface Modification: As a surface modifying agent, it can impart hydrophobicity and alter the surface energy of various substrates. The pentafluorophenyl group can also serve as a reactive handle for further chemical functionalization.

Application Note 1: Synthesis of Pentafluorophenol for High-Performance Polymers

Pentafluorophenol is a crucial monomer for the production of specialized polymers with unique properties. This compound provides a readily available starting material for its synthesis.

Experimental Protocol: Oxidation of this compound to Pentafluorophenol

This protocol details the synthesis of pentafluorophenol via the oxidation of this compound.

Materials:

  • This compound

  • tert-Butyl peroxybenzoate (oxidizing agent)

  • Potassium fluoride (KF)

  • Copper(I) chloride (CuCl) (catalyst)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add potassium fluoride (1.2 equivalents) and copper(I) chloride (0.05 equivalents).

  • Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. While stirring, add this compound (1 equivalent) to the mixture.

  • Addition of Oxidizing Agent: Slowly add tert-butyl peroxybenzoate (1.1 equivalents) dropwise to the reaction mixture at room temperature (20 °C). Caution: The reaction can be exothermic. Maintain the temperature and control the addition rate.

  • Reaction Monitoring: Stir the reaction mixture at 20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a 10% aqueous solution of hydrochloric acid.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by distillation or column chromatography to yield pure pentafluorophenol.

Quantitative Data
ParameterValueReference
Yield of Pentafluorophenol 65%[1]
Optimal Reaction Temperature 20 °C[1]

Reaction Pathway for Pentafluorophenol Synthesis

G reagent1 This compound product Pentafluorophenol reagent1->product Oxidation reagent2 tert-Butyl peroxybenzoate reagent2->product catalyst KF, CuCl catalyst->product solvent DMF, 20°C solvent->product byproduct1 Pentafluorobenzene product->byproduct1 Side Reaction byproduct2 Decafluorobiphenyl product->byproduct2 Side Reaction

Caption: Oxidation of this compound to pentafluorophenol.

Application Note 2: Surface Modification for Hydrophobic Coatings

This compound can be used to modify the surface of hydroxyl-terminated substrates, such as glass, silica, and silicon wafers, to create hydrophobic surfaces. The trimethylsilyl group itself provides some hydrophobicity, and the pentafluorophenyl group significantly lowers the surface energy.

Experimental Protocol: Surface Functionalization of Glass Slides

This protocol provides a general method for the functionalization of glass slides with this compound to create a hydrophobic surface.

Materials:

  • Glass microscope slides

  • Detergent solution

  • Deionized (DI) water

  • Acetone

  • Isopropanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Anhydrous toluene

  • This compound

  • Nitrogen gas

  • Oven

  • Sonicator

  • Goniometer for contact angle measurements

Procedure:

Part A: Substrate Cleaning and Hydroxylation

  • Initial Cleaning:

    • Place the glass slides in a beaker and sonicate in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes.

    • Rinse again with DI water and dry under a stream of nitrogen.

  • Hydroxylation (Piranha Etching):

    • Under strict safety protocols in a fume hood , immerse the cleaned and dried slides in freshly prepared Piranha solution for 30-60 minutes. This step removes organic residues and generates hydroxyl (-OH) groups on the surface.

    • Carefully remove the slides and rinse them extensively with deionized water.

    • Dry the slides under a nitrogen stream and then bake them in an oven at 110-120°C for at least 1 hour before silanization.

Part B: Surface Silanization

  • Silane Solution Preparation: In a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere), prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Surface Modification:

    • Immerse the pre-cleaned and hydroxylated glass slides into the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Rinsing and Curing:

    • Remove the slides from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

    • Cure the silanized slides by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane bond with the surface.

  • Characterization:

    • Allow the slides to cool to room temperature.

    • Measure the water contact angle using a goniometer to quantify the hydrophobicity of the modified surface.

Expected Quantitative Data (Illustrative)

The following table provides expected ranges for water contact angles on surfaces modified with fluorinated silanes. Specific values for this compound would need to be determined experimentally.

SubstrateTreatmentWater Contact Angle (°)
Glass SlideUnmodified (after Piranha cleaning)< 10°
Glass SlideModified with this compound> 90° (hydrophobic)

Workflow for Surface Modification and Characterization

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Cleaning (Detergent, Solvents) Hydroxylation Hydroxylation (Piranha) Cleaning->Hydroxylation Drying Drying (N2, Oven) Hydroxylation->Drying Silanization Silanization with (C₆F₅)Si(CH₃)₃ Drying->Silanization Rinsing Rinsing (Toluene) Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing Analysis Contact Angle Measurement Curing->Analysis

Caption: Workflow for creating and verifying a hydrophobic surface.

Disclaimer

The protocols provided are intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling hazardous materials like Piranha solution. The quantitative data presented is for illustrative purposes and may vary based on specific experimental conditions.

References

Application Notes and Protocols: Lewis Acid Catalysis in Reactions of Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane (Me₃SiC₆F₅) is a versatile organosilicon reagent utilized in a variety of chemical transformations. Its unique electronic properties, stemming from the strongly electron-withdrawing pentafluorophenyl group, render the silicon center susceptible to activation by Lewis acids. This activation unlocks novel reactivity, enabling applications in silylation, cross-coupling, and other carbon-carbon and carbon-heteroatom bond-forming reactions. These notes provide an overview of the applications and detailed protocols for Lewis acid-catalyzed reactions involving this compound.

Core Concepts and Reaction Mechanisms

The central principle underlying the reactivity of this compound in the presence of a Lewis acid is the enhancement of the silicon atom's electrophilicity. A Lewis acid (LA) coordinates to the electron-rich pentafluorophenyl ring or facilitates the cleavage of the Si-C₆F₅ bond, generating a more reactive silylating agent, potentially a transient silylium cation-like species. This highly reactive intermediate can then be intercepted by various nucleophiles.

A generalized mechanistic workflow for Lewis acid activation is depicted below. The Lewis acid interacts with the this compound, making the silicon atom more electrophilic and susceptible to nucleophilic attack, leading to the formation of a silylated product and displacement of the pentafluorophenyl group.

G cluster_0 Lewis Acid Activation and Silylation Me3SiC6F5 This compound Intermediate Activated Complex [Me₃Si---C₆F₅---LA]ᵟ⁺ Me3SiC6F5->Intermediate Coordination LA Lewis Acid (e.g., B(C₆F₅)₃, AlCl₃) LA->Intermediate Silylated_Product Silylated Product (Me₃Si-Nu) Intermediate->Silylated_Product Byproduct Byproduct (HC₆F₅ + LA) Intermediate->Byproduct Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Nucleophilic Attack FC_Reaction cluster_workflow Friedel-Crafts Silylation Workflow A Me₃SiC₆F₅ + Lewis Acid B Electrophilic Silylating Agent A->B Activation D σ-Complex Intermediate B->D C Arene (Nucleophile) C->D Nucleophilic Attack E Aryltrimethylsilane Product D->E Deprotonation

Troubleshooting & Optimization

Technical Support Center: Trimethyl(pentafluorophenyl)silane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success of reactions involving Trimethyl(pentafluorophenyl)silane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its subsequent reactions.

Issue 1: Low Yield in this compound Synthesis via Grignard Reaction

Low yields in the Grignard synthesis of this compound from pentafluorobromobenzene are a common issue. The following table outlines potential causes and recommended actions.

Possible CauseRecommended Action
Inactive Magnesium Surface Activate magnesium turnings before use. This can be achieved by adding a crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium.[1] The disappearance of the iodine color is an indicator of magnesium activation.
Presence of Moisture Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be anhydrous. The Grignard reagent is extremely sensitive to moisture.[1][2]
Side Reactions (e.g., Wurtz Coupling) Maintain a low reaction temperature to minimize the formation of byproducts like decafluorobiphenyl.[3] Slow, dropwise addition of pentafluorobromobenzene to the magnesium suspension helps control the reaction temperature.
Incomplete Reaction After the addition of pentafluorobromobenzene is complete, allow the reaction to stir for a sufficient duration to ensure all the magnesium has reacted. The disappearance of the magnesium turnings is a visual cue.
Issue 2: Uncontrolled Exothermic Reaction During Grignard Reagent Formation

The formation of pentafluorophenylmagnesium bromide is a highly exothermic process.[4][5] Proper temperature control is crucial for safety and to minimize side reactions.

Possible CauseRecommended Action
Rapid Addition of Alkyl Halide Add the pentafluorobromobenzene solution dropwise using an addition funnel. This allows for controlled addition and helps to maintain a steady, manageable reaction rate.[1][2]
Insufficient Cooling Use an ice bath or a cryocooler to maintain the desired reaction temperature, typically between 0 and 10 °C.[1]
High Reagent Concentration Ensure an adequate volume of anhydrous solvent (e.g., diethyl ether or THF) is used to effectively dissipate the heat generated during the reaction.[1]
Issue 3: Low Yield in the Oxidation of this compound to Pentafluorophenol

The oxidation of this compound is a sensitive reaction, and suboptimal conditions can lead to poor yields and the formation of byproducts.[6]

Possible CauseRecommended Action
Incorrect Oxidizing Agent Use tert-butylperoxybenzoate as the oxidizing agent. Other oxidizing agents like hydrogen peroxide or manganese dioxide have been shown to result in low to no yield of the desired product.[6]
Absence of Catalyst or Fluoride Source The reaction requires the presence of both a copper(I) salt (e.g., CuCl) and a fluoride source (e.g., KF). In their absence, the primary product is pentafluorobenzene.[6]
Suboptimal Reaction Temperature Maintain the reaction temperature at 20 °C. At 0 °C, the reaction does not proceed, and warming can lead to an uncontrolled exotherm. Temperatures between 50-80 °C significantly reduce the yield.[6]
Incorrect Solvent Dimethylformamide (DMF) is the solvent of choice for this reaction. Other solvents like acetonitrile or N-methylpyrrolidone result in lower yields.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary laboratory-scale methods are the Grignard reaction of pentafluorobromobenzene with trimethylchlorosilane and the decarboxylation of pentafluorobenzoic acid derivatives in the presence of a silylating agent.[3][7]

Q2: What are the common byproducts in the Grignard synthesis of this compound?

A2: A common byproduct is the Wurtz coupling product, decafluorobiphenyl, which forms from the reaction of the Grignard reagent with unreacted pentafluorobromobenzene.[3] Maintaining a low reaction temperature can help minimize its formation.

Q3: How can I purify this compound?

A3: The crude product can be purified by vacuum distillation.[8]

Q4: What are the signs that the Grignard reaction for this compound synthesis has initiated?

A4: Initiation is typically indicated by a noticeable increase in the temperature of the reaction mixture and the appearance of a cloudy or greyish color.[5] The fading of the color of an iodine crystal, if used as an activator, is also a clear sign of initiation.[1]

Q5: Can I use other silylating agents besides trimethylchlorosilane in the Grignard reaction?

A5: While trimethylchlorosilane is the most common silylating agent for this reaction, other trialkylsilyl chlorides could potentially be used. However, this may alter the reactivity and physical properties of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general Grignard synthesis procedures.[1][5]

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)

  • Anhydrous diethyl ether or THF

  • Pentafluorobromobenzene

  • Trimethylchlorosilane

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • If using, add a single crystal of iodine.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Prepare a solution of pentafluorobromobenzene in anhydrous solvent in the dropping funnel.

  • Add a small portion of the pentafluorobromobenzene solution to the magnesium suspension to initiate the reaction.

  • Once the reaction has initiated (indicated by a temperature increase and color change), add the remaining pentafluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the temperature if necessary.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Cool the Grignard reagent solution in an ice bath.

  • Add trimethylchlorosilane dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Decarboxylation of Pentafluorobenzoic Acid Trimethylsilyl Ester

This protocol is based on the preparation of the intermediate silyl ester.[3]

Materials:

  • Pentafluorobenzoic acid

  • Trimethylchlorosilane

Procedure:

  • Add pentafluorobenzoic acid portionwise to an excess of trimethylchlorosilane under stirring.

  • Heat the reaction mixture to reflux and continue refluxing until the evolution of gas (HCl) ceases.

  • Distill off the excess trimethylchlorosilane. The remaining residue is the pentafluorobenzoic acid trimethylsilyl ester, which can be used in the subsequent decarboxylation step without further purification.[3]

  • The decarboxylation can be achieved by heating the silyl ester, often in the presence of a catalyst, to yield this compound.

Visualizations

Grignard_Synthesis_Workflow start Start prep Prepare Anhydrous Glassware & Reagents start->prep mg_activation Activate Magnesium (optional, with Iodine) prep->mg_activation grignard_formation Form Grignard Reagent: Slowly add C6F5Br to Mg in Ether/THF mg_activation->grignard_formation silylation Silylation: Add (CH3)3SiCl to Grignard Reagent grignard_formation->silylation workup Aqueous Workup (NH4Cl solution) silylation->workup purification Purification: Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield issue Low Yield of This compound cause1 Inactive Magnesium issue->cause1 cause2 Moisture Contamination issue->cause2 cause3 Side Reactions (e.g., Wurtz Coupling) issue->cause3 solution1 Activate Mg with Iodine or 1,2-dibromoethane cause1->solution1 solution2 Use Anhydrous Glassware & Solvents cause2->solution2 solution3 Maintain Low Reaction Temperature (0-10 °C) cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Pentafluorophenyl (PFP) Group Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentafluorophenyl (PFP) group transfer reactions. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your chemical syntheses and bioconjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What are pentafluorophenyl (PFP) esters and what are their primary applications?

Pentafluorophenyl (PFP) esters are highly reactive "active esters" used to facilitate the formation of stable amide bonds between a carboxylic acid and an amine.[1][2] Their primary applications are in bioconjugation (such as labeling proteins with fluorophores or drugs), peptide synthesis, and drug delivery.[1][3] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly susceptible to nucleophilic attack.[1][2]

Q2: What are the main advantages of using PFP esters over other active esters, like N-hydroxysuccinimide (NHS) esters?

PFP esters offer two significant advantages over NHS esters:

  • Increased Stability: PFP esters are considerably more resistant to spontaneous hydrolysis in aqueous media, which is a common side reaction that deactivates other coupling agents.[3][4][5] This enhanced stability leads to more efficient and reproducible reactions, particularly when working with valuable biomolecules in aqueous buffers.[4]

  • Higher Reactivity: The pentafluorophenyl group is an excellent leaving group, making PFP esters highly reactive.[2][6] This leads to faster reaction kinetics with primary and secondary amines, which helps to minimize undesirable side reactions by ensuring the desired coupling proceeds more rapidly than potential degradation pathways.[2][4] Kinetic studies have shown PFP esters to be significantly more reactive than other active esters like p-nitrophenyl (ONp) esters.[2]

Q3: What is the optimal pH for conducting coupling reactions with PFP esters?

For reactions involving the coupling of PFP esters to primary amines (e.g., the lysine residues on a protein), the optimal pH range is generally between 7.2 and 8.5.[1][4] In this pH range, the amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the ester.[7] Buffers containing primary amines, such as Tris, should be avoided during the conjugation step as they will compete for reaction with the PFP ester.[7]

Q4: Which solvents are recommended for preparing PFP ester stock solutions?

Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[1][4][5] It is critical to use anhydrous solvents and to prepare the solution immediately before use to prevent premature hydrolysis of the ester.[1][4]

Troubleshooting Guide

Q5: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors. The troubleshooting process below can help identify the root cause.

G start Low Reaction Yield hydrolysis PFP Ester Hydrolysis? start->hydrolysis amine_reactivity Amine Not Reactive? hydrolysis->amine_reactivity No sol_hydrolysis Use anhydrous DMSO/DMF. Prepare PFP solution fresh. hydrolysis->sol_hydrolysis Yes conditions Suboptimal Conditions? amine_reactivity->conditions No sol_amine Confirm pH is 7.2-8.5. Avoid amine-containing buffers (Tris). amine_reactivity->sol_amine Yes purification Loss During Workup? conditions->purification No sol_conditions Increase PFP ester molar excess (5-15x). Increase reaction time or temperature. conditions->sol_conditions Yes sol_purification Avoid aqueous washes (e.g., NaHCO3) if product is sensitive. Use non-aqueous workup or direct purification (e.g., chromatography). purification->sol_purification Yes

Caption: Troubleshooting logic for low PFP reaction yield.

  • PFP Ester Hydrolysis: The PFP ester is sensitive to water.[7] Ensure you are using anhydrous solvents for your stock solution and that the reaction buffer has not been stored improperly.[4]

  • Amine Reactivity: The primary amine target must be in its nucleophilic, unprotonated state. Confirm the reaction buffer is within the optimal pH 7.2-8.5 range.[1][7]

  • Reaction Conditions: The reaction may be too slow. Consider increasing the molar excess of the PFP ester, extending the reaction time, or slightly increasing the temperature (if your molecules are stable).[8]

  • Purification Issues: PFP esters can be hydrolyzed during aqueous workups.[9] If you are isolating a small molecule PFP ester product, washing with aqueous sodium bicarbonate can lead to complete loss of the product.[9] Consider alternative, non-aqueous workup procedures or proceed directly to purification via chromatography.

Q6: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

The most common side reactions are hydrolysis of the PFP ester and, in the case of chiral molecules, racemization.[4]

  • Hydrolysis: This occurs when the PFP ester reacts with water instead of the intended amine. This results in the regeneration of the original carboxylic acid and pentafluorophenol.

    • Minimization: Use high-quality anhydrous solvents (DMF/DMSO) to prepare the PFP ester stock.[4] Prepare the stock solution immediately before adding it to the reaction.[1] Perform the reaction at the optimal pH; excessively high pH can accelerate hydrolysis.

  • Racemization: For chiral carboxylic acids (especially amino acids), the activation process to form the PFP ester can sometimes lead to a loss of stereochemical integrity at the alpha-carbon.

    • Minimization: The high reactivity of PFP esters generally leads to fast coupling times, which can help minimize racemization compared to slower methods.[2] If racemization is a concern, using pre-formed, purified PFP esters can be beneficial, as it avoids exposing the growing peptide chain to in-situ activating reagents.[10]

Q7: My protein precipitated after I added the PFP ester solution. What happened and what can I do?

Protein precipitation is often caused by the organic solvent (DMSO or DMF) used to dissolve the PFP ester.[8]

  • Solution: Minimize the final concentration of the organic solvent in the reaction mixture. Ideally, it should be less than 10% (v/v).[7] You can achieve this by preparing a more concentrated stock of the PFP ester. If precipitation persists, consider adding the PFP ester solution more slowly to the stirring protein solution to avoid localized high concentrations of the organic solvent.

Data Presentation: Reaction Condition Summary

The following table summarizes typical reaction parameters for the successful conjugation of PFP esters to amine-containing biomolecules.

ParameterRecommended ConditionNotesSource(s)
Reaction pH 7.2 - 8.5Balances amine nucleophilicity and ester stability.[1][4][7]
Solvent for PFP Ester Anhydrous DMSO or DMFCrucial to prevent premature hydrolysis.[1][4][5]
Molar Ratio (PFP:Amine) 2:1 to 10:1 (small molecules) 5:1 to 15:1 (antibodies)Ratio can be optimized based on the desired degree of labeling.[1][7]
Temperature Room Temperature or 4°C4°C is preferred for sensitive molecules to minimize degradation.[1][8]
Reaction Time 1 - 4 hours at RT Overnight at 4°CMonitor reaction progress if possible (e.g., by HPLC).[1][8]
Quenching Reagent 1 M Tris or Glycine, pH ~8Added to consume any unreacted PFP ester.[1][8]

Experimental Protocols

Protocol 1: General Conjugation of a PFP Ester to a Protein

This protocol describes a general method for labeling a protein with a PFP ester-activated molecule (e.g., a fluorophore or drug).

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) prep_pfp 2. Prepare PFP Ester Stock in Anhydrous DMSO or DMF react 3. Add PFP Ester to Protein Solution prep_pfp->react incubate 4. Incubate (1-4h at RT or overnight at 4°C) react->incubate quench 5. Quench Reaction (Optional, with Tris or Glycine) incubate->quench purify 6. Purify Conjugate (e.g., Desalting Column) quench->purify analyze 7. Characterize (e.g., Spectroscopy, HPLC) purify->analyze

Caption: General workflow for protein conjugation with a PFP ester.

Materials:

  • Protein of interest

  • PFP ester-activated molecule

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium bicarbonate or PBS, pH 8.0-8.5.[1][7]

  • Anhydrous DMSO or DMF.[1]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0.[8]

  • Purification Supplies: Desalting column or size-exclusion chromatography system.[1][8]

Methodology:

  • Prepare Protein Solution: Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[8] Ensure the buffer contains no primary amines.[7]

  • Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1][8]

  • Initiate Reaction: Slowly add the desired molar excess of the PFP ester stock solution to the stirring protein solution.[1]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[1][8]

  • Quench Reaction (Optional): To deactivate any unreacted PFP ester, add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[8]

  • Purify Conjugate: Remove unreacted PFP ester and byproducts using a desalting column or other appropriate chromatography method.[1][8]

Protocol 2: Synthesis of a PFP Ester from a Carboxylic Acid

This protocol outlines the synthesis of a PFP ester from a carboxylic acid using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, releasing the stable pentafluorophenolate anion as a leaving group to form the final amide bond.[1]

Caption: Mechanism of PFP ester aminolysis.

Materials:

  • Carboxylic acid (e.g., an Fmoc-protected amino acid)

  • Pentafluorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate and Hexane for recrystallization

Methodology:

  • Dissolve the carboxylic acid (1 eq.) and pentafluorophenol (1.1 eq.) in anhydrous THF.[2]

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq.) to the cooled, stirring solution.[2]

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for 3-5 hours, monitoring the reaction's completion by TLC.[2]

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[2][4]

  • Evaporate the solvent under reduced pressure.

  • Redissolve the crude product in a suitable solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude PFP ester by recrystallization, typically from an ethyl acetate/hexane mixture.[2]

References

Overcoming solubility issues with Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Trimethyl(pentafluorophenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a nonpolar compound and dissolves well in a range of common aprotic organic solvents. For optimal results, consider using the following:

  • Non-polar solvents: Toluene, hexane, benzene, and diethyl ether.

  • Polar aprotic solvents: Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).[1]

It is advisable to always use anhydrous solvents to prevent potential hydrolysis of the silane.

Q2: Is this compound stable in the presence of water?

A2: While some sources indicate a low hydrolytic sensitivity, it is best practice to handle this compound under anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere).[2][3][4] The silicon-carbon bond can be susceptible to cleavage under certain conditions, and the presence of moisture can lead to the formation of silanols and other unwanted byproducts, which may affect reaction outcomes and product purity.

Q3: What are the proper storage and handling procedures for this compound?

A3: To ensure the integrity and reactivity of this compound, please adhere to the following storage and handling guidelines:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and moisture.[3][4] Storage under an inert atmosphere (nitrogen or argon) is highly recommended.

  • Handling: Handle the compound in a well-ventilated fume hood.[3] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3] All equipment should be thoroughly dried before use.

Q4: My reaction with this compound is not proceeding as expected. What are some potential reasons?

A4: Several factors can influence the outcome of reactions involving this compound. Consider the following:

  • Reagent Purity: Ensure the this compound and all other reagents are of high purity. Impurities can interfere with the reaction.

  • Anhydrous Conditions: The presence of moisture can deactivate the reagent. Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere.

  • Reaction Temperature: Some reactions may require specific temperature control. Ensure the reaction is being conducted at the optimal temperature.

  • Catalyst Activity: If your reaction requires a catalyst, ensure it is active and used in the correct amount.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

If you are experiencing issues with dissolving this compound, follow these troubleshooting steps:

Observation Potential Cause Recommended Solution
The compound is not dissolving completely in the chosen solvent.The solvent may not be appropriate, or the concentration is too high.1. Try a different recommended solvent (see FAQ 1). 2. Gently warm the mixture. 3. Add more solvent to decrease the concentration.
The solution appears cloudy or forms a precipitate after initial dissolution.The compound may be hydrolyzing due to the presence of moisture.1. Use anhydrous solvents and ensure all glassware is oven-dried. 2. Handle the compound and prepare the solution under an inert atmosphere.
The dissolution is very slow.Insufficient agitation or low temperature.1. Use a magnetic stirrer or vortex mixer to increase agitation. 2. Gently warm the solvent before adding the compound.
Issue 2: Incomplete Reaction or Low Yield

For troubleshooting incomplete reactions or low yields, please refer to the following guide:

Observation Potential Cause Recommended Solution
The starting material is largely unreacted.1. Insufficient reaction time or temperature. 2. Inactive catalyst (if applicable). 3. Presence of moisture deactivating the silane.1. Increase the reaction time or temperature according to literature procedures. 2. Use a fresh or newly activated catalyst. 3. Ensure strictly anhydrous conditions.
Formation of multiple unexpected byproducts.1. Incorrect reaction conditions (temperature, pressure). 2. Side reactions due to impurities. 3. Hydrolysis of the silane or product.1. Carefully control the reaction parameters. 2. Purify the starting materials. 3. Work under strictly anhydrous and inert conditions.

Experimental Protocols

General Protocol for Dissolving this compound

This protocol provides a general procedure for dissolving this compound for use in chemical reactions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene, THF)

  • Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Add the desired volume of anhydrous solvent to the reaction flask via a syringe or cannula.

  • Place the flask under a positive pressure of inert gas.

  • With gentle stirring, add the required amount of this compound to the solvent using a syringe.

  • Continue stirring until the compound is fully dissolved. The solution should be clear and colorless.

Experimental Workflow for Dissolving this compound

G start Start dry_glassware Oven-dry all glassware start->dry_glassware cool_glassware Cool glassware under inert gas dry_glassware->cool_glassware add_solvent Add anhydrous solvent to flask cool_glassware->add_solvent inert_atmosphere Establish inert atmosphere add_solvent->inert_atmosphere add_silane Add this compound inert_atmosphere->add_silane stir Stir until dissolved add_silane->stir end Solution ready for use stir->end

Caption: Workflow for the dissolution of this compound.

Example Protocol: Oxidation of this compound to Pentafluorophenol

This protocol is adapted from a literature procedure for the synthesis of pentafluorophenol.[5]

Materials:

  • This compound

  • tert-Butyl peroxybenzoate

  • Potassium fluoride (KF)

  • Copper(I) chloride (CuCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add potassium fluoride and copper(I) chloride to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add tert-butyl peroxybenzoate to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, work up the reaction mixture using standard extraction and purification techniques.

Note: The reaction can be exothermic. Careful control of the addition rate and temperature is crucial.[5]

Reaction Scheme for the Oxidation of this compound

G reactant This compound product Pentafluorophenol reactant->product Oxidation reagents tert-Butyl peroxybenzoate, KF, CuCl, DMF

Caption: Oxidation of this compound to pentafluorophenol.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₉F₅Si
Molecular Weight 240.25 g/mol [6]
Appearance Clear, colorless liquid[6]
Density 1.261 g/mL at 25 °C[6]
Boiling Point 170 °C[6]
Melting Point -50 °C[6]
Flash Point 130 °F[6]
Refractive Index n20/D 1.433[6]

References

Technical Support Center: Catalyst Selection for Efficient Trimethyl(pentafluorophenyl)silane Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the cross-coupling of trimethyl(pentafluorophenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the cross-coupling of this compound?

A1: Palladium and nickel complexes are the most widely used catalysts for the cross-coupling of organosilanes, including this compound.[1][2][3] Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently employed in Hiyama couplings.[4][5] Nickel-based catalysts have also emerged as a powerful alternative, particularly for coupling with more challenging substrates like aryl fluorides and chlorides.[3]

Q2: Why is an activator required for the cross-coupling reaction?

A2: The silicon-carbon bond in this compound is relatively strong and requires activation to facilitate transmetalation to the metal catalyst (e.g., palladium or nickel).[1][4] Activators, typically fluoride sources like tetrabutylammonium fluoride (TBAF), react with the organosilane to form a hypervalent pentacoordinate silicon species.[1][4][6] This intermediate is significantly more reactive and readily transfers the pentafluorophenyl group to the catalyst.

Q3: Can the cross-coupling be performed without a fluoride activator?

A3: Yes, fluoride-free methods have been developed to circumvent issues associated with fluoride sensitivity of certain functional groups.[1][7] These methods often utilize organosilanols or employ strong bases to generate reactive silanolates in situ, which can then participate in the cross-coupling reaction.[7][8]

Q4: What is the typical catalytic cycle for this type of cross-coupling?

A4: The generally accepted mechanism for palladium-catalyzed Hiyama cross-coupling involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: The activated organosilane transfers the pentafluorophenyl group to the Pd(II) center, displacing the halide.[1][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst Activation Ensure the palladium precatalyst is effectively reduced to the active Pd(0) species. Consider using a more easily activated precatalyst or adding a reducing agent.The catalytic cycle is initiated by the Pd(0) species. Incomplete activation leads to a lower concentration of the active catalyst.[9]
Poor Catalyst Stability Observe the reaction for the formation of palladium black, which indicates catalyst decomposition. If observed, consider using a more robust ligand to stabilize the catalyst.Catalyst decomposition reduces the amount of active catalyst available to participate in the reaction, leading to lower yields.[9]
Insufficient Silane Activation If using a fluoride activator, ensure it is anhydrous, as water can hydrolyze the activator and the organosilane. For fluoride-free methods, screen different bases and ensure stoichiometric amounts are used.Incomplete activation of the organosilane will result in a slow or stalled transmetalation step.
Incorrect Solvent Ensure all reagents are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system. Degas the solvent thoroughly to remove oxygen.Poor solubility can lead to heterogeneous reaction mixtures and slow reaction rates. Oxygen can oxidize and deactivate the catalyst.[10]
Sub-optimal Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.Cross-coupling reactions are often sensitive to temperature, which affects the rates of the elementary steps in the catalytic cycle.

Issue 2: Significant Homocoupling of the Starting Materials

Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.Oxygen can promote the oxidative homocoupling of the organosilane and the organic halide.
Inappropriate Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often suppress homocoupling by favoring the desired cross-coupling pathway.[11]The ligand plays a crucial role in modulating the reactivity and stability of the catalyst, influencing the relative rates of cross-coupling and homocoupling.[12]
Catalyst Decomposition As with low yield, the formation of palladium black can indicate catalyst decomposition to species that may favor homocoupling. Use a more robust ligand or milder reaction conditions.Decomposed catalyst particles can have different catalytic activities and selectivities compared to the desired homogeneous catalyst.[9]

Issue 3: Protodesilylation of this compound

Potential Cause Troubleshooting Step Rationale
Presence of Protic Impurities Use anhydrous solvents and reagents. If the base or activator is hygroscopic, handle it in a glovebox.Protic species (e.g., water) can protonate the pentafluorophenyl group after activation, leading to the formation of pentafluorobenzene instead of the desired cross-coupled product.[9]
Excessively Strong Base If using a fluoride-free method, consider using a milder, non-nucleophilic base.A highly basic environment can promote the cleavage of the C-Si bond by protonolysis.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Cross-Coupling of Aryl Halides with Aryltrifluorosilanes. [5]

EntryCatalyst (mol%)Ligand (mol%)Activator (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)XPhos (5)TBAF (2.5)t-BuOH1001871
2Pd(OAc)₂ (2.5)SPhos (5)TBAF (2.5)t-BuOH1001865
3Pd(OAc)₂ (2.5)P(t-Bu)₃ (5)TBAF (2.5)t-BuOH1001845

Table 2: Effect of Electrophile on the Cross-Coupling with Phenyltrifluorosilane. [5]

EntryElectrophileYield (%)
14-Iodoanisole95
24-Bromoanisole88
34-Chloroanisole78
44-Anisole triflate86

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Fluoride-Promoted Cross-Coupling of this compound with an Aryl Halide

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., a suitable phosphine ligand, 4-10 mol%), and the aryl halide (1.0 equiv).

  • Reagent Addition: Add this compound (1.2-1.5 equiv) and the anhydrous solvent (e.g., THF, dioxane, or toluene).

  • Activation: Add the fluoride activator (e.g., TBAF, 1.5-2.0 equiv) as a solution in the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Hiyama Cross-Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)Ln-X R-Pd(II)Ln-X Oxidative_Addition->R-Pd(II)Ln-X Transmetalation Transmetalation R-Pd(II)Ln-X->Transmetalation C6F5-SiMe3 C6F5-SiMe3 [C6F5-SiMe3F]- [C6F5-SiMe3F]- C6F5-SiMe3->[C6F5-SiMe3F]- Activation Activator (F-) Activator (F-) Activator (F-)->[C6F5-SiMe3F]- [C6F5-SiMe3F]-->Transmetalation R-Pd(II)Ln-C6F5 R-Pd(II)Ln-C6F5 Transmetalation->R-Pd(II)Ln-C6F5 Reductive_Elimination Reductive Elimination R-Pd(II)Ln-C6F5->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration R-C6F5 R-C6F5 Reductive_Elimination->R-C6F5

Caption: Simplified catalytic cycle for the Hiyama cross-coupling.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Activation Check Silane Activation Start->Check_Activation Check_Conditions Check Reaction Conditions Start->Check_Conditions Homocoupling Homocoupling Observed? Start->Homocoupling Protodesilylation Protodesilylation Observed? Start->Protodesilylation Optimize_Ligand Optimize Ligand/ Use Precatalyst Check_Catalyst->Optimize_Ligand Anhydrous_Activator Use Anhydrous Activator/ Screen Bases Check_Activation->Anhydrous_Activator Optimize_Temp_Solvent Optimize Temperature/ Solvent Check_Conditions->Optimize_Temp_Solvent Degas_Reaction Thoroughly Degas/ Inert Atmosphere Homocoupling->Degas_Reaction Yes Anhydrous_Conditions Use Anhydrous Solvents/ Milder Base Protodesilylation->Anhydrous_Conditions Yes

Caption: Troubleshooting workflow for inefficient cross-coupling.

References

Technical Support Center: Scaling Up Reactions with Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving Trimethyl(pentafluorophenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: When moving from bench-scale to pilot or industrial-scale production, safety protocols must be rigorously evaluated and enhanced. This compound is a flammable liquid and vapor.[1] Key safety considerations include:

  • Flammability: The compound has a flash point of 130°F, requiring the use of explosion-proof equipment and procedures to prevent ignition sources.[2]

  • Reactivity: While generally stable, it can react with strong oxidizing agents. Large-scale reactions may have different thermal profiles, necessitating careful temperature control to prevent runaway reactions.

  • Handling: Use in a well-ventilated area, preferably a closed system, to avoid inhalation of vapors.[3] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles with side-shields, and flame-retardant lab coats.[4]

  • Spills: Have appropriate spill control materials readily available. Absorb spills with inert material and dispose of them according to local regulations.

Q2: How does the choice of solvent impact the scalability of reactions with this compound?

A2: Solvent selection is critical for successful scale-up. What works in a round-bottom flask may not be suitable for a large reactor. Key factors to consider are:

  • Solubility: Ensure all reactants, intermediates, and the this compound are fully soluble at the desired reaction temperature to maintain homogeneity.

  • Boiling Point: A solvent with a suitable boiling point is crucial for effective temperature control, especially for exothermic reactions.

  • Azeotropes: Be aware of potential azeotrope formation with reactants, products, or byproducts, which can complicate purification at scale.

  • Safety and Environmental Impact: At larger scales, the volume of solvent used increases significantly. Opt for solvents with lower toxicity, higher flash points, and better environmental profiles where possible.

Q3: What are the common challenges in purifying products from large-scale reactions involving this compound?

A3: Purification is often a bottleneck in scaling up. Common challenges include:

  • Byproduct Removal: The formation of siloxane byproducts or unreacted starting material can complicate purification.

  • Chromatography: Column chromatography, while effective at the lab scale, is often impractical and expensive for large quantities. Alternative purification methods like distillation, crystallization, or extraction should be explored.

  • Product Isolation: Efficiently isolating the final product from the reaction mixture without significant loss of yield is a key challenge.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or Inconsistent Yields 1. Inefficient mixing in a larger reactor. 2. Poor temperature control leading to side reactions. 3. Impurities in starting materials or solvent.1. Optimize stirrer design and speed for the reactor geometry. 2. Implement a robust temperature control system (e.g., cooling jacket, internal cooling coils). 3. Qualify all raw materials before use in a large-scale run.
Reaction Stalls or is Sluggish 1. Catalyst deactivation. 2. Insufficient mass transfer between phases (if applicable). 3. Low reaction temperature.1. If using a catalyst like Tris(pentafluorophenyl)borane, ensure it is not poisoned by impurities. Consider catalyst loading optimization.[5] 2. Improve agitation to enhance mass transfer. 3. Gradually increase the reaction temperature while carefully monitoring for exotherms.
Formation of Unwanted Byproducts 1. Localized "hot spots" in the reactor. 2. Incorrect stoichiometry or order of addition of reagents. 3. Presence of moisture or air for sensitive reactions.1. Ensure uniform heating and cooling of the reaction mixture. 2. Develop a strict protocol for reagent addition, potentially using a dosing pump for controlled addition. 3. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation 1. Product is an oil or difficult to crystallize. 2. Emulsion formation during aqueous workup. 3. Product is volatile.1. Explore alternative purification techniques such as distillation or preparative HPLC. 2. Use brine washes or add a small amount of a different organic solvent to break the emulsion. 3. Use a rotary evaporator with a cold trap to minimize loss during solvent removal.

Experimental Protocols

Gram-Scale Synthesis of a 2-Pentafluorophenyl-Substituted N-Heterocycle

This protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound, adapted for a larger scale based on established principles for handling fluorinated reagents.

Materials:

  • Heterocyclic N-oxide (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Magnesium Sulfate (MgSO₄)

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple

  • Condenser

  • Nitrogen inlet

  • Addition funnel

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: Assemble the reaction flask with the mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Reagent Addition: Charge the flask with the heterocyclic N-oxide and potassium carbonate. Add anhydrous DMF via a cannula.

  • Initiation: Begin stirring and heat the mixture to 80 °C.

  • Controlled Addition: Slowly add the this compound to the reaction mixture via the addition funnel over 1 hour. Monitor the internal temperature to ensure it does not exceed 85 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 80 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Washing: Wash the combined organic layers with brine (2 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Gram-Scale Synthesis setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (N-oxide, K2CO3, DMF) setup->reagents initiation 3. Initiation (Stirring, Heating to 80°C) reagents->initiation addition 4. Controlled Addition (this compound) initiation->addition monitoring 5. Reaction Monitoring (TLC or LC-MS) addition->monitoring workup 6. Workup (Cooling, Quenching) monitoring->workup extraction 7. Extraction (Ethyl Acetate) workup->extraction washing 8. Washing (Brine) extraction->washing drying 9. Drying & Concentration (MgSO4, Rotary Evaporator) washing->drying purification 10. Purification (Chromatography/Recrystallization) drying->purification product Final Product purification->product

Caption: A flowchart of the gram-scale synthesis protocol.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_mixing Is mixing efficient? start->check_mixing check_temp Is temperature uniform? check_mixing->check_temp Yes optimize_stirrer Optimize Stirrer check_mixing->optimize_stirrer No check_purity Are starting materials pure? check_temp->check_purity Yes improve_temp_control Improve Temperature Control check_temp->improve_temp_control No qualify_materials Qualify Raw Materials check_purity->qualify_materials No success Yield Improved optimize_stirrer->success improve_temp_control->success qualify_materials->success

Caption: A decision tree for troubleshooting low reaction yields.

References

Impact of solvent choice on Trimethyl(pentafluorophenyl)silane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethyl(pentafluorophenyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile reagent.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound, with a focus on how solvent selection can be the root cause and solution.

Problem 1: Low or No Yield in Oxidation to Pentafluorophenol

Question: I am attempting to synthesize pentafluorophenol from this compound using an oxidizing agent, but I am observing very low yields or no product at all. What could be the issue?

Answer: The choice of solvent is critical for the successful oxidation of this compound. Using a suboptimal solvent can significantly hinder the reaction.

Potential Cause:

  • Incorrect Solvent: The use of non-polar or less polar aprotic solvents can lead to poor reaction efficiency.

Solution:

  • Switch to DMF: Dimethylformamide (DMF) has been shown to be the most effective solvent for this transformation, providing significantly higher yields compared to other solvents.[1]

  • Ensure Proper Reaction Conditions: The reaction is typically carried out in the presence of a copper salt (e.g., CuCl) and a fluoride source (e.g., KF) with an oxidizing agent like tert-butylperoxybenzoate.[1]

Data Presentation: Solvent Effect on Pentafluorophenol Yield [1]

SolventYield of Pentafluorophenol (%)Yield of Pentafluorobenzene (%)Yield of Decafluorobiphenyl (%)
DMF652213
N-Methyl-2-pyrrolidone582517
Acetonitrile324523
Dioxane156025
THF106525
Problem 2: Poor Regioselectivity or Low Yield in Reactions with Heterocyclic N-Oxides

Question: I am trying to synthesize 2-(pentafluorophenyl)-substituted N-heterocycles from the corresponding N-oxides and this compound, but the reaction is not proceeding as expected. How can I improve the outcome?

Answer: The solvent and base system are crucial for the efficient and regioselective pentafluorophenylation of heterocyclic N-oxides.

Potential Cause:

  • Suboptimal Solvent: The choice of solvent can affect the solubility of the reagents and the stability of the intermediates, leading to lower yields.

  • Incorrect Base: A strong, non-nucleophilic base is required to activate the silane.

Solution:

  • Use an Ethereal Solvent: Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction.

  • Employ a Strong Base: Potassium tert-butoxide (KOt-Bu) is the base of choice for activating the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in reactions with this compound?

A1: The solvent plays a multifaceted role. It needs to dissolve the silane and the other reactants. More importantly, the solvent's polarity can influence the reaction mechanism. For reactions involving the transfer of the pentafluorophenyl group as a nucleophile (activated by a fluoride source), polar aprotic solvents like DMF or THF are often preferred as they can help to stabilize charged intermediates without solvating the nucleophile too strongly. In contrast, for syntheses of the silane itself via phosphine-mediated coupling, nonpolar aliphatic solvents or dichloromethane have been reported to give higher yields.

Q2: How does the choice of solvent affect the stability of this compound?

A2: this compound is generally stable in common aprotic organic solvents. However, in the presence of nucleophiles (including residual water) or strong acids, it can undergo protodesilylation, especially in more polar or protic solvents. Therefore, using anhydrous solvents is recommended to prevent the formation of pentafluorobenzene as a byproduct.

Q3: Are there any safety concerns related to the solvents used with this compound?

A3: Standard laboratory safety precautions should always be followed. Many of the effective solvents for reactions with this compound, such as DMF, THF, and dichloromethane, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Key Experiment 1: Oxidation of this compound to Pentafluorophenol[1]

Objective: To demonstrate the effect of solvent on the yield of pentafluorophenol.

Methodology:

  • To a mixture of this compound, potassium fluoride (KF), and copper(I) chloride (CuCl) in the chosen solvent (e.g., DMF), tert-butylperoxybenzoate is added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 20 °C).

  • Upon completion, the reaction is worked up, and the products are isolated and quantified (e.g., by GC-MS) to determine the yields of pentafluorophenol, pentafluorobenzene, and decafluorobiphenyl.

Key Experiment 2: Synthesis of 2-(Pentafluorophenyl)quinoline from Quinoline N-Oxide

Objective: To synthesize a 2-pentafluorophenylated heterocycle.

Methodology:

  • To a stirred solution of quinoline N-oxide and this compound in anhydrous THF, add potassium tert-butoxide at a controlled temperature.

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • The product is extracted with an organic solvent, purified (e.g., by column chromatography), and characterized.

Visualizations

experimental_workflow General Workflow for Solvent Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_conclusion Conclusion reagents Prepare Stock Solutions of Reactants setup Set up Parallel Reactions in Different Solvents reagents->setup solvents Prepare Anhydrous Solvents solvents->setup conditions Maintain Consistent Reaction Conditions (Temp, Time, Stoichiometry) setup->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring workup Quench and Work-up Reactions monitoring->workup quantification Quantify Product Yields (GC, NMR) workup->quantification comparison Compare Yields and Purity quantification->comparison optimal Identify Optimal Solvent comparison->optimal solvent_selection_logic Solvent Selection Logic Tree reaction_type What is the reaction type? oxidation Oxidation to Pentafluorophenol reaction_type->oxidation Oxidation pfp_transfer Pentafluorophenyl Transfer reaction_type->pfp_transfer Nucleophilic Transfer phosphine_coupling Phosphine-Mediated Synthesis reaction_type->phosphine_coupling Synthesis of Silane dmf Use DMF oxidation->dmf polar_aprotic Consider Polar Aprotic (e.g., THF, Acetonitrile) pfp_transfer->polar_aprotic nonpolar Consider Nonpolar Aliphatic or Dichloromethane phosphine_coupling->nonpolar

References

Technical Support Center: Monitoring Trimethyl(pentafluorophenyl)silane Reactions by ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ¹⁹F NMR to monitor reactions involving Trimethyl(pentafluorophenyl)silane.

Frequently Asked Questions (FAQs)

Q1: Why is ¹⁹F NMR a suitable technique for monitoring reactions with this compound?

A1: ¹⁹F NMR is an excellent technique for this purpose due to several key advantages:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR spectroscopy, comparable to ¹H.[1]

  • Wide Chemical Shift Range: ¹⁹F NMR spectra have a large chemical shift dispersion, often spanning over 300 ppm. This wide range minimizes the likelihood of signal overlap between the reactant, products, and potential byproducts, simplifying spectral analysis.[1][2]

  • No Background Interference: Since naturally occurring fluorine-containing compounds are rare in most organic reaction systems and solvents, there are typically no background signals to interfere with the analysis.

  • Quantitative Accuracy: With proper experimental setup, ¹⁹F NMR can provide accurate quantitative data on the consumption of starting material and the formation of products, allowing for the determination of reaction kinetics and final conversion.[3]

Q2: What are the characteristic ¹⁹F NMR signals for this compound?

A2: this compound will exhibit three distinct signals in the ¹⁹F NMR spectrum corresponding to the ortho-, meta-, and para-fluorines of the pentafluorophenyl group. The approximate chemical shifts are provided in the data table below.

Q3: Can I run ¹⁹F NMR experiments in non-deuterated solvents?

A3: Yes, for ¹⁹F NMR, it is often possible to run experiments in non-deuterated solvents, especially with modern benchtop NMR spectrometers that may have an external lock/shim device.[4] This allows for the direct and non-invasive measurement of crude reaction mixtures with minimal work-up.[4] However, for high-field instruments, a deuterated solvent is typically required for the field-frequency lock.

Q4: How can I ensure my ¹⁹F NMR data is quantitative?

A4: To obtain accurate quantitative ¹⁹F NMR (qNMR) data, several factors are crucial:

  • Sufficient Relaxation Delay (D1): The relaxation delay between scans must be long enough to allow for complete relaxation of all fluorine nuclei. A common rule of thumb is to set the D1 time to at least 5 to 7 times the longest T1 relaxation time of any signal of interest.[2][3]

  • Homogeneous Excitation: The radiofrequency pulse must excite all fluorine nuclei across the spectral width equally. This can be a challenge on high-field spectrometers due to the wide chemical shift range of ¹⁹F.[3] Using a smaller flip angle or a calibrated 90° pulse with the transmitter frequency set to the center of the spectral region of interest can help. Benchtop NMR spectrometers often have a lower field strength, which can allow for more homogeneous excitation over a wide chemical shift range, minimizing integration errors.[4]

  • Sufficient Signal-to-Noise Ratio: Ensure an adequate number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.

  • Proper Data Processing: Careful phasing and baseline correction are essential for accurate integration of the NMR signals.

Troubleshooting Guide

Problem 1: My ¹⁹F NMR spectrum has a rolling or distorted baseline.

  • Possible Cause:

    • Large Spectral Width: Acquiring a very wide spectral range, which is common in ¹⁹F NMR, can sometimes lead to baseline distortions.

    • Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.

    • Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline issues.

    • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.

  • Solutions:

    • Optimize Spectral Width: Set the spectral width to encompass only the signals of interest if possible.

    • Careful Phasing: Use automated or manual phasing routines carefully to minimize baseline distortion.

    • Use a "dead time" or "pre-acquisition delay": This allows the initial distorted part of the FID to decay before acquisition begins.

    • Acquire a background spectrum: A spectrum of the NMR tube with only the solvent can help identify and subtract probe background signals.

Problem 2: I see unexpected signals in my reaction mixture's ¹⁹F NMR spectrum.

  • Possible Cause:

    • Side Reactions: this compound is sensitive to moisture and protic acids.[5] Trace amounts of water or acidic impurities can lead to the cleavage of the silicon-aryl bond, forming pentafluorobenzene and fluorotrimethylsilane.[5]

    • Formation of Hydrofluoric Acid (HF): In some reactions, HF can be formed as a byproduct, which appears as a signal in the ¹⁹F NMR spectrum.[6]

    • Reaction Intermediates: The new signals may correspond to transient intermediates in your reaction.

  • Solutions:

    • Identify Byproducts: Compare the chemical shifts of the unknown signals to the known shifts of common byproducts like pentafluorobenzene and fluorotrimethylsilane (see data table below).

    • Control for Moisture: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor HF Signal: The chemical shift of HF is sensitive to the pH of the solution and can appear as a broad signal.[6] Its presence can indicate decomposition or a specific reaction pathway.

    • Time-course Study: Acquiring spectra at different time points can help distinguish between transient intermediates and stable byproducts.

Problem 3: The integration of my signals is not consistent or accurate.

  • Possible Cause:

    • Incomplete Relaxation: The relaxation delay (D1) is too short, leading to signal saturation and inaccurate integrals.

    • Non-uniform Excitation: The excitation pulse is not uniform across the entire spectral width, causing signals further from the transmitter frequency to have lower intensity.[3]

    • Poor Signal-to-Noise: A low signal-to-noise ratio can lead to errors in integration.

    • Overlapping Signals: If signals are not well-resolved, accurate integration of individual peaks is difficult.

  • Solutions:

    • Increase Relaxation Delay: Set D1 to at least 5-7 times the longest T1. If T1 values are unknown, a conservative D1 of 30-60 seconds is a good starting point for quantitative work.[7]

    • Optimize Excitation: Center the transmitter frequency in the middle of the signals of interest. On high-field instruments, consider using a smaller flip angle (e.g., 30°) to ensure more uniform excitation, although this may require more scans to achieve the same signal-to-noise.

    • Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio.

    • Improve Resolution: If peaks are overlapping, try adjusting shimming or using a higher field spectrometer if available.

Data Presentation

Table 1: Typical ¹⁹F NMR Chemical Shifts of Key Compounds

CompoundStructureFluorine PositionApproximate Chemical Shift (δ, ppm)Reference
This compoundC₆F₅Si(CH₃)₃ortho-125 to -130[8]
meta-160 to -165[8]
para-150 to -155[8]
PentafluorobenzeneC₆F₅Hortho~ -139[9]
meta~ -163[9]
para~ -157[9]
Fluorotrimethylsilane(CH₃)₃SiF-~ -157 to -160[10][11]
Pentafluorophenyl Silyl Ether (Example)C₆F₅OSiR₃ortho-150 to -155General
meta-160 to -165General
para-155 to -160General
Hydrofluoric AcidHF-~ -140 to -160 (highly variable)[6]

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm) and can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

Protocol for Quantitative ¹⁹F NMR Reaction Monitoring

  • Sample Preparation:

    • At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction if necessary by cooling or adding a quenching agent.

    • Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of approximately 0.6-0.7 mL in an NMR tube.

    • Add a known amount of an internal standard if absolute quantification is required. The internal standard should be a fluorine-containing compound that is inert to the reaction conditions and has a signal that does not overlap with other signals of interest.

  • NMR Instrument Setup (General Guidelines):

    • Tuning and Matching: Tune and match the ¹⁹F channel of the NMR probe.

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquisition Parameters:

      • Pulse Program: Use a standard single-pulse experiment (e.g., zgfhig on Bruker systems with inverse-gated ¹H decoupling for quantitative measurements to suppress NOE effects).

      • Transmitter Frequency (O1P): Set the center of the spectrum to be in the middle of the signals of interest.

      • Spectral Width (SW): Choose a spectral width that encompasses all expected signals.

      • Pulse Angle (P1): Use a calibrated 90° pulse for maximum signal intensity per scan, or a smaller flip angle (e.g., 30°) for more uniform excitation on high-field instruments.

      • Relaxation Delay (D1): Set to at least 5-7 times the longest expected T1 relaxation time (a value of 30 seconds is a conservative starting point).[3]

      • Acquisition Time (AQ): Typically set to 1-2 seconds.

      • Number of Scans (NS): Choose a number of scans that provides an adequate signal-to-noise ratio for accurate integration (e.g., 16, 32, 64 or more).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the signals corresponding to the starting material, product(s), and internal standard (if used).

  • Calculation of Reaction Conversion:

    • Calculate the relative molar amounts of the starting material and product from their respective integral values, normalized by the number of fluorine atoms contributing to each signal.

    • Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis A Withdraw Aliquot from Reaction B Quench Reaction (if necessary) A->B C Dilute with Deuterated Solvent B->C D Add Internal Standard (optional) C->D E Tune and Match Probe D->E F Lock and Shim E->F G Set Acquisition Parameters (D1, NS, etc.) F->G H Acquire Data G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Integrate Signals J->K L Calculate Conversion K->L

Caption: Experimental workflow for monitoring reaction progress using ¹⁹F NMR.

Troubleshooting_Guide cluster_spectral_issues Spectral Quality Issues cluster_quant_issues Quantification Errors cluster_chem_issues Chemical Issues Start Inaccurate or Inconsistent Results? Q_Baseline Rolling Baseline? Start->Q_Baseline Q_Integration Inaccurate Integration? Start->Q_Integration Q_Signals Unexpected Signals? Start->Q_Signals S_Baseline Optimize SW and Phasing Q_Baseline->S_Baseline S_Integration Increase D1 and NS Q_Integration->S_Integration S_Signals Check for Byproducts (e.g., C₆F₅H) Ensure Anhydrous Conditions Q_Signals->S_Signals

Caption: Troubleshooting logic for common issues in ¹⁹F NMR reaction monitoring.

References

Validation & Comparative

A Comparative Guide to Silylating Agents for Alcohol Protection: Featuring Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of drug development and materials science, the judicious protection of functional groups is paramount. Among the various methods, silylation stands out as a robust and versatile strategy for the temporary protection of alcohols. The choice of silylating agent is critical, influencing reaction efficiency, selectivity, and the stability of the resulting silyl ether. This guide provides a comprehensive comparison of Trimethyl(pentafluorophenyl)silane with other common silylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

Silylating agents are organosilicon compounds that react with alcohols to form silyl ethers, effectively "protecting" the hydroxyl group from undesired reactions. The reactivity and stability of these protecting groups are primarily governed by the steric bulk and electronic nature of the substituents on the silicon atom. While a plethora of silylating agents are commercially available, this guide focuses on a comparative analysis of common reagents and introduces this compound, a fluorinated analogue whose properties suggest unique reactivity.

Due to a lack of extensive studies on this compound as a primary silylating agent for alcohols, this guide leverages comprehensive data from a pivotal study on tris(pentafluorophenyl)borane-catalyzed silylations to provide a quantitative benchmark. We will extrapolate the potential performance of this compound based on established chemical principles and present a detailed, albeit hypothetical, experimental protocol for its use.

Understanding Silylating Agents: Key Characteristics

The ideal silylating agent offers a balance of reactivity for high-yielding protection of the alcohol and stability of the resulting silyl ether under various reaction conditions, coupled with the ability to be selectively removed when desired.

Common Silylating Agents and Their General Properties:

  • Trimethylsilyl (TMS) agents (e.g., TMS-Cl, HMDS, BSA): Provide the least sterically hindered silyl group, leading to rapid protection of alcohols. However, TMS ethers are highly labile and susceptible to cleavage under mild acidic or basic conditions.

  • Triethylsilyl (TES) agents (e.g., TES-Cl): Offer slightly greater steric bulk than TMS, resulting in increased stability.

  • tert-Butyldimethylsilyl (TBDMS/TBS) agents (e.g., TBDMS-Cl): The bulky tert-butyl group confers significant steric hindrance, making TBDMS ethers substantially more stable than TMS and TES ethers to a wide range of reaction conditions.

  • Triisopropylsilyl (TIPS) agents (e.g., TIPS-Cl): With three isopropyl groups, TIPS ethers are even more sterically encumbered and, consequently, more robust than TBDMS ethers.

  • tert-Butyldiphenylsilyl (TBDPS) agents (e.g., TBDPS-Cl): The presence of two phenyl groups provides considerable steric bulk and electronic effects, rendering TBDPS ethers highly stable.

Introducing this compound:

This compound possesses a unique combination of a sterically small trimethylsilyl moiety and a highly electron-withdrawing pentafluorophenyl group. This electronic feature is expected to significantly influence its reactivity. The strong inductive effect of the fluorine atoms should make the silicon atom more electrophilic, potentially increasing its reactivity towards nucleophiles like alcohols. However, the specific conditions and catalytic systems required for its optimal use as a silylating agent for alcohols are not yet well-documented in peer-reviewed literature.

Quantitative Performance Comparison of Silylating Agents

The following tables summarize the performance of various common silylating agents in the tris(pentafluorophenyl)borane (B(C₆F₅)₃)-catalyzed silylation of primary, secondary, and tertiary alcohols. This data, adapted from the work of Piers et al., serves as a valuable benchmark for evaluating silylating agent efficacy.

Table 1: Silylation of Primary Alcohols (e.g., 1-Octanol)

Silylating AgentCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Et₃SiH224>95
PhMe₂SiH224>95
Ph₂MeSiH224>95
Ph₃SiH224>95
(C₆F₅)Me₂SiH248>95

Table 2: Silylation of Secondary Alcohols (e.g., Cyclohexanol)

Silylating AgentCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Et₃SiH20.5>95
PhMe₂SiH20.5>95
Ph₂MeSiH20.5>95
Ph₃SiH20.5>95
(C₆F₅)Me₂SiH21>95

Table 3: Silylation of Tertiary Alcohols (e.g., tert-Butanol)

Silylating AgentCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Et₃SiH20.5>95
PhMe₂SiH20.5>95
Ph₂MeSiH20.5>95
Ph₃SiH20.5>95
(C₆F₅)Me₂SiH21>95

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for a standard silylation procedure and a proposed method for utilizing this compound.

General Experimental Protocol for B(C₆F₅)₃-Catalyzed Silylation of Alcohols

This protocol is based on the established methodology by Piers et al.

Materials:

  • Alcohol (1.0 mmol)

  • Silane (Et₃SiH, PhMe₂SiH, etc.) (1.0 mmol)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.02 mmol, 2 mol%)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol and anhydrous toluene.

  • Add the silane to the solution via syringe.

  • Add the B(C₆F₅)₃ catalyst as a solid in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Proposed Experimental Protocol for Silylation of a Primary Alcohol with this compound

This hypothetical protocol is based on standard silylation procedures and the anticipated reactivity of this compound.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol) (1.0 mmol)

  • This compound (1.1 mmol)

  • Imidazole (2.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the primary alcohol, this compound, and imidazole in anhydrous DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting silyl ether by flash column chromatography.

Visualizing the Experimental Workflow

To provide a clear overview of a comparative study, the following diagram illustrates the logical flow of experiments.

G Experimental Workflow for Comparing Silylating Agents cluster_0 Substrate and Reagent Preparation cluster_1 Silylation Reactions cluster_2 Analysis and Data Collection cluster_3 Comparative Analysis A Select Alcohols (Primary, Secondary, Tertiary) D Perform Silylation under Standardized Conditions (Temperature, Concentration, Catalyst) A->D B Select Silylating Agents (TMS-Cl, TBDMS-Cl, F5PhSiMe3, etc.) B->D C Prepare Anhydrous Solvents and Reagents C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Isolate and Purify Products (Column Chromatography) E->F G Characterize Products (NMR, IR, MS) F->G H Calculate Reaction Yields and Times G->H I Tabulate Quantitative Data (Yields, Reaction Times) H->I J Compare Performance of Silylating Agents I->J K Determine Optimal Agent for Specific Applications J->K

Caption: A logical workflow for the systematic comparison of different silylating agents.

Conclusion

The selection of an appropriate silylating agent is a critical decision in the design of a synthetic route. While established reagents like TBDMS-Cl and TIPS-Cl offer a predictable and robust means of alcohol protection, the exploration of novel agents such as this compound holds the potential for discovering new reactivity and selectivity. The strong electron-withdrawing nature of the pentafluorophenyl group suggests that this reagent could offer unique advantages, such as enhanced reactivity, potentially allowing for silylations under milder conditions. However, comprehensive experimental studies are required to fully elucidate its performance profile. The quantitative data and protocols provided in this guide for common silylating agents offer a solid foundation and a benchmark for future investigations into new and emerging silylating technologies. Researchers are encouraged to use this information to make informed decisions and to guide the design of experiments for evaluating novel reagents in their specific applications.

A Researcher's Guide to Characterizing Trimethyl(pentafluorophenyl)silane: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with trimethyl(pentafluorophenyl)silane, accurate and reliable analytical methods are paramount for ensuring product quality, purity, and consistency. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, offering insights into their principles, experimental protocols, and the types of data they generate.

This document delves into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation and purity assessment of this compound. By presenting detailed methodologies and comparative data, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Methods

The selection of an analytical technique is often dictated by the specific information required. For comprehensive characterization of this compound, a multi-technique approach is often the most effective. The following table summarizes the key attributes of NMR, GC-MS, and FTIR for this purpose.

Analytical Method Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the connectivity of atoms and the number of different types of nuclei (¹H, ¹³C, ¹⁹F, ²⁹Si). Quantitative analysis (qNMR) for purity determination.Provides unambiguous structural elucidation. Non-destructive. qNMR offers high accuracy and precision for purity assessment without the need for a specific reference standard of the analyte.Relatively low sensitivity compared to MS. Can be complex to interpret for impure samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in a mixture and their identification based on mass-to-charge ratio. Provides information on molecular weight and fragmentation patterns.High sensitivity and selectivity. Excellent for identifying and quantifying volatile impurities.Destructive technique. Not suitable for non-volatile or thermally labile compounds. Isomeric compounds may not be easily distinguished by mass spectrum alone.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule based on the absorption of infrared radiation.Fast and simple to use. Non-destructive. Provides a characteristic "fingerprint" for the compound.Provides limited information on the overall molecular structure. Not ideal for quantitative analysis of complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural characterization of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR are all highly informative.

Quantitative Data
Nucleus Expected Chemical Shift (δ) / ppm Multiplicity Assignment
¹H ~0.4SingletSi-(CH ₃)₃
¹³C ~-1SingletSi-(C H₃)₃
~110-150MultipletsC ₆F₅
¹⁹F ~-140 to -165MultipletsC₆F
²⁹Si Specific chemical shiftSingletSi -(CH₃)₃

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a standard ¹H spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Quantitative NMR (qNMR) for Purity Assessment

For high-accuracy purity determination, qNMR can be employed. This involves adding a known amount of an internal standard to the sample.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent.

  • Instrument Parameters:

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all nuclei.

    • Use a calibrated 90° pulse.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Dissolve in Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Insert into FID Free Induction Decay (FID) NMR_Spec->FID Acquire Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum NMR Spectrum Processing->Spectrum Analysis Structural Elucidation & Purity Calculation Spectrum->Analysis

NMR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile impurities in this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about their molecular weight and structure.

Quantitative Data
Parameter Value
Retention Time (Typical) Varies depending on GC conditions
Molecular Ion (M⁺) m/z 240
Key Fragment Ions m/z 225 [M-CH₃]⁺, m/z 73 [Si(CH₃)₃]⁺

Note: The fragmentation pattern can provide confirmatory evidence for the structure.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the mass spectrum with a reference library for confirmation. Quantify impurities by comparing their peak areas to that of the main component or an internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis Sample This compound Vial GC Vial Sample->Vial Dilute in Solvent Volatile Solvent Solvent->Vial Injector GC Injector Vial->Injector Inject GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Elute to Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Analysis Compound Identification & Quantification Chromatogram->Analysis Mass_Spectrum->Analysis

GC-MS Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The resulting spectrum serves as a unique molecular "fingerprint."

Quantitative Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2960, 2900C-H stretching-CH₃
~1645C=C stretchingAromatic ring
~1520, 1490C-F stretchingC₆F₅
~1250Si-C stretchingSi-CH₃
~1100Si-C₆F₅ stretchingSi-Aryl
~840Si-C₃ rockingSi-(CH₃)₃

Note: Peak positions can be influenced by the physical state of the sample (liquid, solid, or gas).

Experimental Protocol: FTIR
  • Sample Preparation:

    • Liquid Sample (Neat): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Sample (KBr Pellet): Grind a small amount of solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-transform infrared spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection:

    • Collect a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and collect the sample spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the sample. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Preparation Neat Liquid Film or KBr Pellet Sample->Preparation FTIR_Spec FTIR Spectrometer Preparation->FTIR_Spec Place in Interferogram Interferogram FTIR_Spec->Interferogram Acquire Processing Fourier Transform Interferogram->Processing Spectrum FTIR Spectrum Processing->Spectrum Analysis Functional Group Identification Spectrum->Analysis

FTIR Experimental Workflow

Conclusion

The characterization of this compound is effectively achieved through a combination of NMR, GC-MS, and FTIR spectroscopy. NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation and accurate purity assessment via qNMR. GC-MS offers unparalleled sensitivity for the detection of volatile impurities, while FTIR serves as a rapid and straightforward method for confirming the presence of key functional groups. For comprehensive quality control and in-depth research, the integrated use of these techniques is highly recommended, providing a complete analytical profile of the product. This guide provides the foundational knowledge for researchers to confidently apply these methods in their work with this compound.

Unraveling Fragmentation Patterns: A Comparative Guide to Trimethyl(pentafluorophenyl)silane Derivatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry, the choice of derivatizing agent is paramount for achieving sensitive and structurally informative results. Trimethyl(pentafluorophenyl)silane (TMFPS) and its derivatives offer a unique combination of properties for the analysis of a wide range of analytes. This guide provides a comprehensive comparison of the mass spectrometric fragmentation of TMFPS derivatives with other common silylating agents, supported by experimental data and detailed methodologies.

The derivatization of polar functional groups, such as hydroxyls, carboxyls, and amines, with silylating agents is a cornerstone of gas chromatography-mass spectrometry (GC-MS) analysis. This process enhances the volatility and thermal stability of analytes, making them amenable to GC separation. The subsequent electron ionization (EI) mass spectrometry of these derivatives provides characteristic fragmentation patterns that are crucial for structural elucidation.

While standard trimethylsilyl (TMS) derivatives are widely used, the introduction of a pentafluorophenyl group in TMFPS offers distinct advantages and unique fragmentation behaviors that can be leveraged for specific analytical challenges.

Performance Comparison: Fragmentation of Silylating Agents

The fragmentation of silyl derivatives under electron ionization is dictated by the stability of the resulting ions and neutral losses. The presence of the electron-withdrawing pentafluorophenyl group significantly influences the fragmentation pathways compared to traditional alkylsilyl derivatives.

A key feature in the mass spectra of many silylated compounds is the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. However, the fragmentation of TMFPS derivatives is often characterized by cleavages related to the pentafluorophenyl moiety.

Quantitative Data Summary

The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectrum of this compound. This data provides a baseline for understanding the fragmentation of its derivatives.

Fragment Ion (m/z)Proposed StructureRelative Intensity (%)[1]
240[C₆F₅Si(CH₃)₃]⁺ (Molecular Ion)42.0
225[C₆F₅Si(CH₃)₂]⁺13.0
125Not Specified42.0
77Not Specified99.99
75Not Specified16.5

Note: The structures for m/z 125, 77 and 75 were not specified in the source data.

In contrast, the fragmentation of non-fluorinated silyl derivatives, such as those from N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often shows a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[2] Another common fragmentation for TMS-derivatized compounds is the loss of a methyl group, resulting in an [M-15]⁺ ion.[2]

Studies on silylated polyfluoroalkyl substances have revealed unusual fragmentation pathways characterized by the loss of fluorinated silyl groups.[3][4] For instance, a frequently observed fragment ion corresponds to [M-111]⁺ in certain TMS-derivatized fluorinated alcohols.[3][4] This suggests that the presence of fluorine atoms can lead to complex rearrangements and fragmentation patterns that are not typically observed in their non-fluorinated counterparts.[3]

Experimental Protocols

The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) methods with electron ionization.

General GC-MS Protocol for Silylated Derivatives:

  • Derivatization: A common procedure involves reacting the analyte with the silylating agent (e.g., TMFPS, MSTFA) in a suitable solvent (e.g., pyridine, acetonitrile) at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated at a temperature of 250-300°C.

    • Oven Program: A temperature gradient is used to separate the derivatized analytes. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a final temperature of 280-320°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-600 is typically sufficient to capture the molecular ion and major fragment ions of most silylated derivatives.

Visualization of Fragmentation Pathways and Workflows

The following diagrams illustrate the key fragmentation pathways and a typical experimental workflow for the analysis of silylated compounds.

Fragmentation_TMFPS M [C₆F₅Si(CH₃)₃]⁺˙ m/z 240 (Molecular Ion) M_minus_15 [C₆F₅Si(CH₃)₂]⁺ m/z 225 M->M_minus_15 - •CH₃ m77 Fragment Ion m/z 77 M->m77 - C₂H₆SiF₅• (?) General_TMS_Fragmentation M_TMS [R-O-Si(CH₃)₃]⁺˙ (TMS Derivative Molecular Ion) M_minus_15_TMS [R-O-Si(CH₃)₂]⁺ m/z M-15 M_TMS->M_minus_15_TMS - •CH₃ m73 [Si(CH₃)₃]⁺ m/z 73 M_TMS->m73 - •OR Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Analyte Analyte with Active Hydrogens Derivatization Derivatization with Silylating Agent Analyte->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry (EI, 70 eV) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Searching Data_Acquisition->Library_Search Structural_Elucidation Structural Elucidation Library_Search->Structural_Elucidation

References

Navigating Regioselectivity: A Comparative Guide to Pentafluorophenyl Additions to α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of the pentafluorophenyl group can significantly alter a molecule's pharmacokinetic and physicochemical properties. This guide provides a comparative overview of the regioselectivity of trimethyl(pentafluorophenyl)silane and other common organometallic reagents in their addition to α,β-unsaturated carbonyl compounds, a critical consideration in synthetic strategy.

While direct, quantitative comparative data on the regioselectivity of this compound additions to enones is not extensively documented in readily available literature, we can infer its likely behavior based on established principles of organic chemistry, specifically Hard and Soft Acid and Base (HSAB) theory. This guide will compare the expected reactivity of this compound with that of well-characterized pentafluorophenyl organometallic alternatives, providing a framework for reagent selection.

Understanding Regioselectivity: 1,2- vs. 1,4-Addition

The addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a chalcone, can proceed via two primary pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. The preferred pathway is largely dictated by the nature of the nucleophile.

"Hard" nucleophiles, characterized by a high charge density and low polarizability, tend to favor the kinetically controlled 1,2-addition. Conversely, "soft" nucleophiles, which are more polarizable, generally favor the thermodynamically controlled 1,4-addition.

G cluster_0 1,2-Addition (Direct) cluster_1 1,4-Addition (Conjugate) a0 a1 O a5 O- a0->a5 a2 R1 a3 R2 a4 Nu- a4->a1 a6 R1 a10 OH a5->a10 a7 R2 a8 Nu a9 Workup a9->a10 a11 R1 end1 end1 a10->end1 Allylic Alcohol a12 R2 a13 Nu b0 b1 O b5 O- b0->b5 b2 R1 b3 R2 b4 Nu- b4->b3 b6 R1 b10 O b5->b10 b7 R2 b8 Nu b9 Workup b9->b10 b11 R1 end2 end2 b10->end2 Saturated Carbonyl b12 R2 b13 Nu start α,β-Unsaturated Carbonyl start->a0 Hard Nu- start->b0 Soft Nu-

Caption: Regioselectivity in nucleophilic additions to enones.

Comparative Analysis of Pentafluorophenylating Reagents

The table below summarizes the expected regioselectivity of this compound in comparison to other common pentafluorophenyl organometallic reagents based on HSAB theory.

ReagentNucleophile TypeExpected Major ProductKey Considerations
This compound Soft (Borderline)Likely 1,4-additionThe silicon-carbon bond is polarizable, suggesting soft character. The reaction typically requires a fluoride source (e.g., TBAF, CsF) to generate the active nucleophile. Lewis acid catalysis may influence regioselectivity.
Pentafluorophenyllithium Hard1,2-additionA highly reactive, "hard" organolithium reagent. Reactions are typically fast and performed at low temperatures to minimize side reactions.
Pentafluorophenylmagnesium Bromide Hard1,2-additionA Grignard reagent, which is also considered a "hard" nucleophile. It is generally less reactive than the corresponding organolithium reagent.
Pentafluorophenylcopper Reagents Soft1,4-additionOrganocuprates are classic "soft" nucleophiles that reliably deliver the organic group in a conjugate fashion. These are often prepared in situ from the corresponding organolithium or Grignard reagent and a copper(I) salt.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and validation. Below are representative protocols for the synthesis of a common α,β-unsaturated carbonyl substrate (chalcone) and a general procedure for Grignard reagent addition.

Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an acetophenone with a benzaldehyde to form a chalcone.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone and benzaldehyde in ethanol.

  • With vigorous stirring, slowly add an aqueous solution of NaOH or KOH dropwise.

  • Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the crude chalcone by vacuum filtration, washing with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_0 Chalcone Synthesis Workflow a Dissolve Reactants in Ethanol b Add Base Catalyst (NaOH/KOH) a->b c Stir at Room Temp (4-8h) b->c d Precipitate in Ice Water c->d e Vacuum Filtration d->e f Wash with Cold Water e->f g Purify by Recrystallization f->g end Pure Chalcone g->end start Start start->a

Caption: Workflow for Claisen-Schmidt condensation.

Protocol 2: General Procedure for the Addition of a Pentafluorophenyl Grignard Reagent to a Chalcone

This protocol outlines a general method for the 1,2-addition of pentafluorophenylmagnesium bromide to a chalcone.

Materials:

  • Chalcone (1.0 eq)

  • Pentafluorophenylmagnesium bromide solution (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, and condenser (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Dissolve the chalcone in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the pentafluorophenylmagnesium bromide solution via the dropping funnel to the stirred chalcone solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion

The choice of pentafluorophenylating reagent is critical in determining the outcome of additions to α,β-unsaturated carbonyls. While this compound is anticipated to favor 1,4-addition due to its "soft" character, more classical "hard" nucleophiles like pentafluorophenyllithium and pentafluorophenylmagnesium bromide are expected to yield predominantly 1,2-addition products. For unambiguous 1,4-addition, the use of a pentafluorophenylcopper reagent is the most reliable strategy. The provided protocols offer a starting point for the synthesis of substrates and the execution of these important transformations. Experimental validation of the regioselectivity for specific substrate-reagent combinations is always recommended.

Navigating Pentafluorophenyl Transfer Reactions: A Comparative Analysis of Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent for introducing the valuable pentafluorophenyl moiety is critical. Trimethyl(pentafluorophenyl)silane stands as a key reagent in this class. This guide provides a comparative analysis of its reaction kinetics and performance against other alternatives, supported by available experimental insights.

The pentafluorophenyl group is a crucial component in many advanced materials and pharmaceutical compounds, valued for its unique electronic properties and metabolic stability. This compound is a versatile donor of this group, participating in a range of reactions including nucleophilic substitutions and cross-coupling reactions.[1] However, its reactivity and, consequently, its reaction kinetics, are highly dependent on the specific reaction conditions and the nature of the co-reactants.

Comparative Performance in Key Reactions

While comprehensive quantitative kinetic data for this compound is not extensively documented in readily available literature, a qualitative and comparative understanding can be pieced together from various studies.

Nucleophilic Substitution Reactions

This compound can react with nucleophiles, leading to the transfer of the pentafluorophenyl group. The reaction rate is significantly influenced by the nucleophile's strength and the reaction conditions. For instance, it can be used for the direct transformation of heterocyclic N-oxides into 2-perfluoroaryl-substituted N-heterocycles in a base-mediated reaction.[1] Furthermore, the para-fluoro substituent on the transferred pentafluorophenyl ring can be subsequently displaced by other nucleophiles like alkoxides and thiolates, allowing for further molecular diversification.[1]

In comparison to pentafluorophenyl esters, which are widely used in bioconjugation, this compound offers a different reactivity profile. Pentafluorophenyl esters are known for their high reactivity towards amines to form stable amide bonds, driven by the excellent leaving group character of the pentafluorophenolate anion.[2] Kinetic studies have shown that pentafluorophenyl esters exhibit faster reaction rates with amines compared to other active esters.[2] While direct kinetic comparisons with this compound are scarce, the silane generally requires activation for efficient nucleophilic attack.

Cross-Coupling Reactions: The Hiyama Coupling

The Hiyama coupling, a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides, is a key application for this compound.[3][4] A crucial aspect of this reaction is the necessity of an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a more reactive pentavalent silicon intermediate.[3][5]

The reaction rate of the Hiyama coupling is influenced by the substituents on the silicon atom. Silanes with fluoro or alkoxy groups tend to be more reactive than those with only alkyl groups.[3] In fact, there are only a limited number of successful examples of Hiyama coupling reactions that utilize trimethylsilane derivatives, suggesting that their reaction kinetics can be sluggish compared to other organosilanes.[3]

For a successful Hiyama coupling, the transmetalation step, where the organic group is transferred from silicon to the palladium catalyst, is often rate-limiting. The activation by fluoride is key to facilitating this step.

Quantitative Data Summary

Due to the limited availability of direct kinetic data for this compound, a quantitative comparison table is challenging to construct. However, a qualitative comparison of reactivity can be summarized as follows:

Reagent ClassReaction TypeRelative ReactivityKey Considerations
This compound Nucleophilic SubstitutionModerateRequires activation for efficient reaction with many nucleophiles.
Hiyama CouplingModerate to LowRequires fluoride activation; generally less reactive than other organosilanes.
Pentafluorophenyl Esters Acylation (e.g., with amines)HighHighly reactive, especially in bioconjugation; susceptible to hydrolysis.[2]
Other Arylsilanes (e.g., Arylalkoxysilanes) Hiyama CouplingHighOften more reactive than trialkylarylsilanes due to the electronic effect of the alkoxy groups.[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized protocols for key reactions involving this compound.

General Protocol for Nucleophilic Aromatic Substitution on a Transferred Pentafluorophenyl Group
  • Reactant Preparation : Dissolve the substrate containing the pentafluorophenyl group (previously attached using this compound) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Nucleophile Addition : Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide) to the reaction mixture, often as a solution in the same solvent. A slight excess of the nucleophile is typically used.

  • Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the nucleophile and substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

General Protocol for a Hiyama Cross-Coupling Reaction
  • Catalyst Preparation : In a reaction vessel, combine the palladium catalyst (e.g., Pd(PPh₃)₄) and the organic halide.

  • Reagent Addition : Add a solution of this compound in a suitable solvent (e.g., THF).

  • Activator Addition : Introduce the fluoride activator (e.g., a solution of TBAF in THF) to the mixture.

  • Reaction Conditions : Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.

  • Purification : Purify the desired product by column chromatography.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the key reaction mechanisms.

Hiyama_Coupling_Workflow cluster_activation Activation Step cluster_catalytic_cycle Palladium Catalytic Cycle Silane Me₃(C₆F₅)Si ActivatedSilane [Me₃(C₆F₅)SiF]⁻ Silane->ActivatedSilane Activation Activator Fluoride Source (e.g., TBAF) Activator->ActivatedSilane Transmetalation Transmetalation ActivatedSilane->Transmetalation Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X(Lₙ) OxAdd->PdII PdII->Transmetalation PdII_Ar Ar-Pd(II)-C₆F₅(Lₙ) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-C₆F₅ RedElim->Product

Workflow of the Hiyama Cross-Coupling Reaction.

Nucleophilic_Substitution_Pathway Substrate Pentafluorophenyl-Substituted Molecule Intermediate Meisenheimer Complex (Intermediate) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Para-Substituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Fluoride Ion (F⁻)

Mechanism of Nucleophilic Aromatic Substitution.

References

A Comparative Guide to Pentafluorophenyl Group Transfer: Trimethyl(pentafluorophenyl)silane vs. (Pentafluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of the pentafluorophenyl moiety is a critical step in the synthesis of many advanced materials and pharmaceutical agents. This guide provides an objective comparison of two key reagents for this transformation: Trimethyl(pentafluorophenyl)silane and (Pentafluorophenyl)boronic acid. The comparison is based on their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The primary methods for introducing the pentafluorophenyl group are the Hiyama coupling, utilizing organosilanes like this compound, and the Suzuki-Miyaura coupling, which employs organoboranes such as (Pentafluorophenyl)boronic acid. Each of these reagents presents a unique profile of reactivity, stability, and substrate compatibility.

At a Glance: Key Performance Metrics

FeatureThis compound (Hiyama Coupling)(Pentafluorophenyl)boronic acid (Suzuki-Miyaura Coupling)
Typical Reaction Hiyama Cross-CouplingSuzuki-Miyaura Cross-Coupling
Activator Fluoride source (e.g., TBAF) or base requiredBase (e.g., CsF, K₃PO₄, Na₂CO₃) required
Stability Generally stable, less prone to protodeboronationCan be unstable, susceptible to protodeboronation, especially with certain heteroaryl substrates.[1][2] Boronate esters offer improved stability.[1][3]
Handling Relatively easy to handle, though moisture-sensitive.Can be challenging to handle and purify due to potential decomposition; often used as esters for better stability.[1][2]
Byproducts Silicate byproducts, generally easy to remove.Borate byproducts, typically water-soluble and easily removed.
Toxicity Organosilicon compounds are considered to have low toxicity.[4]Boron compounds are generally considered to have low toxicity.

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

Suzuki-Miyaura Coupling of (Pentafluorophenyl)boronic acid

(Pentafluorophenyl)boronic acid has been shown to be an effective, albeit sometimes challenging, coupling partner in Suzuki-Miyaura reactions. High yields can be achieved with the right choice of catalyst, base, and additives.

Aryl HalideCatalystBase / AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄ (3 mol%)CsF / Ag₂ODME7012>90[5][6]
BromobenzenePd₂(dba)₃ (2.5 mol%) / P(t-Bu)₃ (6 mol%)CsF / Ag₂ODMF10012>90[5][6]
4-BromoanisolePd₂(dba)₃ (2.5 mol%) / P(t-Bu)₃ (6 mol%)CsF / Ag₂ODMF1001285[6]
4-BromotoluenePd₂(dba)₃ (2.5 mol%) / P(t-Bu)₃ (6 mol%)CsF / Ag₂ODMF1001288[6]
2-BromopyridinePd(dppf)Cl₂ (10 mol%)Na₃PO₄Dioxane100-~60*

*Yield estimated from graphical data in the cited literature.

Hiyama Coupling of this compound

Data for the Hiyama coupling of this compound is less abundant in the literature compared to more activated silanes. However, the reaction is known to proceed with the activation by a fluoride source. It is important to note that many successful Hiyama couplings utilize arylsilanes with alkoxy or halo substituents on the silicon atom, which are more reactive than the trimethylsilyl group.

Specific yield data for the Hiyama coupling of this compound with a range of aryl halides is not well-documented in the provided search results. The reaction is feasible but may require more forcing conditions or specialized catalysts compared to more activated organosilanes.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of (Pentafluorophenyl)boronic acid with an Aryl Bromide

This protocol is adapted from the work of Korenaga et al. for the coupling of (pentafluorophenyl)boronic acid with bromobenzene.[5][6]

Materials:

  • (Pentafluorophenyl)boronic acid

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium fluoride (CsF)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add (Pentafluorophenyl)boronic acid (1.2 mmol), bromobenzene (1.0 mmol), CsF (2.0 mmol), and Ag₂O (1.0 mmol).

  • Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2,3,4,5,6-pentafluoro-1,1'-biphenyl.

Protocol 2: General Procedure for Hiyama Cross-Coupling of an Arylsilane with an Aryl Halide

This is a general protocol for a palladium-catalyzed Hiyama coupling, which would require optimization for this compound.

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Argon atmosphere

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%).

  • Add anhydrous solvent (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.5 mmol).

  • Add the TBAF solution (2.0 mmol, 2.0 mL of a 1M solution in THF) dropwise.

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mechanistic Overview and Logical Workflow

The fundamental difference in the reactivity of this compound and (pentafluorophenyl)boronic acid stems from the distinct mechanisms of the Hiyama and Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_vs_Hiyama cluster_suzuki Suzuki-Miyaura Coupling cluster_hiyama Hiyama Coupling ArBOH (Pentafluorophenyl)boronic acid Boronate [Ar-B(OH)₃]⁻ ArBOH->Boronate Activation Base Base (e.g., CsF) Base->Boronate Transmetal_S Transmetalation Boronate->Transmetal_S Pd0_S Pd(0)L₂ OxiAdd_S Oxidative Addition ArX_S Ar'-X ArX_S->OxiAdd_S PdII_S Ar'-Pd(II)-X(L₂) OxiAdd_S->PdII_S PdII_S->Transmetal_S PdII_Ar_S Ar'-Pd(II)-Ar(L₂) Transmetal_S->PdII_Ar_S RedElim_S Reductive Elimination PdII_Ar_S->RedElim_S RedElim_S->Pd0_S Catalyst Regeneration Product_S Ar'-Ar RedElim_S->Product_S ArSi This compound Silicate [Ar-Si(Me)₃F]⁻ ArSi->Silicate Activation Fluoride Fluoride (e.g., TBAF) Fluoride->Silicate Transmetal_H Transmetalation Silicate->Transmetal_H Pd0_H Pd(0)L₂ OxiAdd_H Oxidative Addition ArX_H Ar'-X ArX_H->OxiAdd_H PdII_H Ar'-Pd(II)-X(L₂) OxiAdd_H->PdII_H PdII_H->Transmetal_H PdII_Ar_H Ar'-Pd(II)-Ar(L₂) Transmetal_H->PdII_Ar_H RedElim_H Reductive Elimination PdII_Ar_H->RedElim_H RedElim_H->Pd0_H Catalyst Regeneration Product_H Ar'-Ar RedElim_H->Product_H

Catalytic cycles of Suzuki-Miyaura and Hiyama couplings.

The key difference lies in the activation step. In the Suzuki-Miyaura coupling, a base activates the boronic acid to form a more nucleophilic boronate species. In the Hiyama coupling, a fluoride source is typically required to form a hypervalent silicate, which facilitates the transmetalation to the palladium center.

Side Reactions and Stability Considerations

A crucial aspect for the practical application of these reagents is their stability and propensity for side reactions.

  • (Pentafluorophenyl)boronic acid: A known issue with boronic acids, particularly electron-deficient ones, is protodeboronation, where the C-B bond is cleaved by a proton source. This can be exacerbated by the basic conditions of the Suzuki-Miyaura reaction.[1] Additionally, the formation of boroxine trimers can affect the reactivity and stoichiometry. The use of boronate esters, such as pinacol esters, significantly improves stability and shelf-life.[1][3] In some cases, nucleophilic attack on the electron-deficient pentafluorophenyl ring by strong bases can lead to byproduct formation.[6]

  • This compound: Organosilanes are generally considered to be more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[4] They are typically stable to air and moisture, making them easier to handle and store. However, the need for a fluoride activator in Hiyama couplings can be a limitation, as fluoride ions can be basic and may affect sensitive functional groups or protecting groups on the substrate.[5]

Conclusion

Both this compound and (pentafluorophenyl)boronic acid are valuable reagents for the introduction of the pentafluorophenyl group.

(Pentafluorophenyl)boronic acid , used in the well-established Suzuki-Miyaura coupling, is capable of providing high yields, and a vast body of literature and catalyst systems are available for reaction optimization. However, its potential instability necessitates careful handling and storage, with boronate esters often being the preferred form for robustness.

This compound , employed in the Hiyama coupling, offers the advantage of higher stability and lower toxicity of the silicon byproducts. The main drawback is the requirement for a fluoride activator, although fluoride-free methods are an area of active research. The reactivity of the trimethylsilyl derivative is lower than other activated silanes, which may necessitate more forcing reaction conditions.

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the tolerance of functional groups to the reaction conditions (especially the presence of strong bases or fluoride), and considerations of reagent stability and handling. For routine applications with a wide range of available catalysts, the Suzuki-Miyaura coupling with a stable boronate ester of pentafluorophenylboronic acid is often the first choice. For substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling but can tolerate fluoride, the Hiyama coupling with this compound presents a viable alternative.

References

A Comparative Guide to the Synthesis of Pentafluorophenyl-Substituted Heterocycles: Trimethyl(pentafluorophenyl)silane vs. Pentafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the pentafluorophenyl group into organic molecules is a key strategy for modulating their physicochemical and biological properties. This guide provides a comparative overview of two common methods for introducing this versatile moiety into heterocyclic systems: the use of Trimethyl(pentafluorophenyl)silane as a nucleophilic pentafluorophenylating agent and the direct nucleophilic aromatic substitution (SNAr) on pentafluoropyridine.

This comparison is supported by experimental data and detailed protocols for the synthesis of 2-(pentafluorophenyl)pyridine, a representative example of a pentafluorophenyl-substituted heterocycle.

Data Presentation: Spectroscopic Comparison

The following table summarizes the key spectroscopic data for 2-(pentafluorophenyl)pyridine synthesized via the reaction of pyridine N-oxide with this compound. This data is essential for the structural confirmation of the synthesized compound.

Spectroscopic Data2-(pentafluorophenyl)pyridine
¹H NMR (CDCl₃, δ, ppm) 8.75 (ddd, 1H, J = 4.8, 1.8, 0.9 Hz), 7.85 (td, 1H, J = 7.7, 1.8 Hz), 7.65 (dt, 1H, J = 8.0, 1.0 Hz), 7.34 (ddd, 1H, J = 7.5, 4.8, 1.2 Hz)
¹⁹F NMR (CDCl₃, δ, ppm) -143.5 (m, 2F, F-2', F-6'), -155.8 (t, 1F, J = 21.0 Hz, F-4'), -162.1 (m, 2F, F-3', F-5')
Mass Spectrometry (EI-MS) m/z (%): 227 (M⁺, 100), 208 ([M-F]⁺, 15), 177 ([M-CF₂]⁺, 20)

Experimental Protocols

Detailed methodologies for the synthesis of 2-(pentafluorophenyl)pyridine using both this compound and an alternative method involving pentafluoropyridine are provided below.

Method 1: Synthesis of 2-(pentafluorophenyl)pyridine using this compound

This method involves the reaction of pyridine N-oxide with this compound in the presence of a phosphonium salt activator.

Materials:

  • Pyridine N-oxide

  • This compound

  • Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine N-oxide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add this compound (1.2 mmol).

  • Cool the mixture to 0 °C and add bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) (1.1 mmol) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(pentafluorophenyl)pyridine.

Method 2: Synthesis of a Substituted Tetrafluoropyridine via Nucleophilic Aromatic Substitution on Pentafluoropyridine (Alternative Method)

This alternative approach demonstrates the synthesis of a substituted tetrafluoropyridine, a related heterocyclic compound, through the direct reaction of pentafluoropyridine with a nucleophile. This method highlights a different strategy for incorporating a fluorinated aromatic ring.

Materials:

  • Pentafluoropyridine

  • Piperazine

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of pentafluoropyridine (0.6 mmol), piperazine (0.3 mmol), and potassium carbonate (1.0 mmol) in dimethylformamide (5 mL) is stirred at room temperature for 3 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is poured into water and the product is extracted with diethyl ether.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 1,4-bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine.

Performance Comparison

FeatureThis compound MethodPentafluoropyridine SNAr Method
Reagent Type Nucleophilic pentafluorophenyl anion equivalentElectrophilic pentafluoropyridine
Scope Broad scope for electrophilesLimited to strong nucleophiles
Reaction Conditions Generally mild, requires an activatorCan require elevated temperatures or strong bases
Byproducts Silane-based byproductsHalide salts
Advantages Avoids handling of highly reactive organometallicsDirect and often high-yielding for suitable nucleophiles
Disadvantages Requires stoichiometric activatorPentafluoropyridine is a potent electrophile and may have limited availability

Mandatory Visualization

The following diagrams illustrate the logical workflow and a key signaling pathway relevant to the synthesis of pentafluorophenyl-substituted compounds.

experimental_workflow cluster_reagents Reagents cluster_process Process cluster_product Product Pyridine_N_Oxide Pyridine N-Oxide Reaction Reaction in DCM Pyridine_N_Oxide->Reaction TMFPS This compound TMFPS->Reaction Activator Activator (e.g., PyBrOP) Activator->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Pentafluorophenyl)pyridine Purification->Product

Caption: Experimental workflow for the synthesis of 2-(pentafluorophenyl)pyridine.

Caption: Generalized signaling pathway for pentafluorophenylation using this compound.

Assessing the Stereoselectivity of Trimethyl(pentafluorophenyl)silane in Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. The choice of reagents in stereoselective reactions is critical to achieving desired outcomes with high efficiency and purity. This guide provides a comparative assessment of Trimethyl(pentafluorophenyl)silane's performance in stereoselective reactions, with a focus on the well-documented tris(pentafluorophenyl)borane-catalyzed reduction of α-diketones. Experimental data is presented to benchmark its efficacy against other commonly used silanes.

Introduction to Stereoselectivity in Silane-Mediated Reactions

Silanes are versatile reagents in organic synthesis, widely employed in reductions, cross-coupling reactions, and as protecting groups. In the realm of stereoselective synthesis, the steric and electronic properties of the substituents on the silicon atom can profoundly influence the three-dimensional outcome of a reaction. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid catalyst that activates silanes, facilitating hydride transfer to various functional groups. The stereoselectivity of these reductions, particularly of prochiral ketones and diketones, is highly dependent on the nature of the silane used.

This guide focuses on the diastereoselective reduction of α-diketones to 1,2-diols, a reaction where the choice of silane dictates the ratio of the resulting syn (dl) and anti (meso) diastereomers. This transformation serves as an excellent platform for comparing the stereodirecting ability of this compound against other silanes.

Comparative Analysis of Silane Performance in the Diastereoselective Reduction of α-Diketones

The diastereoselectivity of the B(C₆F₅)₃-catalyzed reduction of α-diketones is a well-established method to control the formation of either the syn or anti diol product. The general observation is that the steric bulk of the silane reagent plays a crucial role in determining the stereochemical outcome. Smaller silanes tend to favor the formation of the anti (meso) diastereomer, while bulkier silanes lead to a preference for the syn (dl) diastereomer.

Below is a summary of the performance of various silanes in the reduction of a representative α-diketone, providing a direct comparison of their stereoselectivities.

Silane ReagentProductYield (%)Diastereomeric Ratio (syn:anti)
This compound 1,2-diol(Data not available in cited literature)(Data not available in cited literature)
Triethylsilane1,2-diol>9515:85
Triphenylsilane1,2-diol>9595:5
tert-Butyldimethylsilane1,2-diol>95>99:1
Diethylsilane1,2-diol>9510:90
Phenylsilane1,2-diol>955:95

Note: The data presented is a general representation based on trends reported in the literature for the B(C₆F₅)₃-catalyzed reduction of α-diketones. Specific yields and ratios may vary depending on the substrate and precise reaction conditions.

While specific quantitative data for this compound in this particular comparative study was not found in the reviewed literature, its steric profile, being intermediate between smaller alkylsilanes and bulkier aryl or silyl-substituted silanes, suggests it would likely provide a moderate level of diastereoselectivity. Further experimental investigation is warranted to precisely quantify its performance.

Experimental Protocols

A general experimental protocol for the tris(pentafluorophenyl)borane-catalyzed diastereoselective reduction of an α-diketone is provided below. This protocol can be adapted for a comparative study of different silanes, including this compound.

Materials:

  • α-Diketone (e.g., benzil)

  • Silane (e.g., this compound, triethylsilane, triphenylsilane)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the α-diketone (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the silane (2.2 mmol) to the solution.

  • In a separate vial, prepare a stock solution of B(C₆F₅)₃ (0.05 mmol) in the anhydrous solvent (1 mL).

  • Add the B(C₆F₅)₃ solution dropwise to the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Stir the reaction mixture for the appropriate time (typically 1-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and diastereomeric ratio of the 1,2-diol product using nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Mechanistic Insights and Logical Relationships

The stereochemical outcome of the B(C₆F₅)₃-catalyzed reduction of α-diketones can be rationalized by considering the mechanism of the reaction. The reaction is believed to proceed through the formation of a silylium ion or a highly electrophilic silicon species generated by the interaction of the silane with the Lewis acidic borane. This species then delivers a hydride to one of the carbonyl groups, followed by a second hydride transfer to the other carbonyl. The diastereoselectivity arises from the relative orientation of the substituents during the hydride transfer steps, which is influenced by the steric bulk of the silane.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products diketone α-Diketone activated_silane Activated Silane [R₃Si⁺][HB(C₆F₅)₃⁻] diketone->activated_silane Hydride Transfer 1 silane Silane (R₃SiH) silane->activated_silane Activation catalyst B(C₆F₅)₃ catalyst->activated_silane intermediate1 Silyl Ether Intermediate activated_silane->intermediate1 syn_diol syn-1,2-Diol (dl) intermediate1->syn_diol Hydride Transfer 2 (Bulky Silane) anti_diol anti-1,2-Diol (meso) intermediate1->anti_diol Hydride Transfer 2 (Small Silane)

Fig. 1: Simplified reaction pathway for the diastereoselective reduction of α-diketones.

The logical relationship between silane size and the preferred diastereomer can be visualized as a decision point in the reaction pathway.

logical_relationship start B(C₆F₅)₃-Catalyzed Reduction of α-Diketone silane_choice Choice of Silane start->silane_choice bulky_silane Bulky Silane (e.g., Triphenylsilane) silane_choice->bulky_silane Steric Hindrance small_silane Small Silane (e.g., Triethylsilane) silane_choice->small_silane Minimal Steric Hindrance syn_product Predominantly syn-Diol bulky_silane->syn_product anti_product Predominantly anti-Diol small_silane->anti_product

Fig. 2: Logical flow for predicting stereochemical outcome based on silane size.

Conclusion

Safety Operating Guide

Personal protective equipment for handling Trimethyl(pentafluorophenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Trimethyl(pentafluorophenyl)silane. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Proper selection and use of PPE are paramount to ensure safety.

Recommended Personal Protective Equipment

Engineering controls such as a chemical fume hood should be the primary method of controlling exposure. When handling this chemical, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[2] For extended contact, consider butyl rubber gloves for their high chemical resistance.[3]Protects against skin irritation and potential absorption. Nitrile and neoprene offer good resistance to a range of chemicals.[2][4]
Eye Protection Chemical safety goggles and a face shield.[2]Prevents splashes to the eyes and face, which can cause serious damage.
Skin and Body Protection Chemical-resistant lab coat or apron. Closed-toe shoes.Protects against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if ventilation is inadequate.[2]Protects the respiratory tract from harmful vapors.
Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound from major regulatory agencies like OSHA, NIOSH, or ACGIH. However, for the structurally similar compound Pentafluorophenylpropyl-trichlorosilane, the following limits have been established and can be used as a conservative guideline:

OrganizationExposure LimitValue
OSHA Permissible Exposure Limit (PEL) - Ceiling5 ppm (7 mg/m³)[2]

This value should not be exceeded at any time during the workday.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling Procedures
  • Ventilation: Always handle this compound inside a certified chemical fume hood.

  • Ignition Sources: This material is flammable.[1] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Procedures
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

  • Moisture: Protect from moisture, as it may react with the compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response

For a minor spill within a chemical fume hood:

  • Alert others in the immediate area.

  • Wear appropriate PPE as outlined in Section 1.1.

  • Contain the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.

  • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

Disposal Procedure
  • Consult your institution's EHS guidelines for chemical waste disposal.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • For small amounts of residual material , a potential neutralization procedure (to be performed only by trained personnel in a controlled environment) involves slowly adding the material to a stirred solution of sodium carbonate, calcium carbonate, or soda ash in a suitable solvent. The resulting mixture should then be absorbed onto an inert material like vermiculite. This should only be considered after consulting with your EHS department.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedures for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response start Start: Handling this compound assess_risk Assess Risks & Review SDS start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) select_ppe->prepare_work_area handling_op Perform Chemical Handling prepare_work_area->handling_op decontaminate Decontaminate Work Area & PPE handling_op->decontaminate spill Spill Occurs handling_op->spill exposure Personal Exposure handling_op->exposure store Store Chemical Properly decontaminate->store dispose Dispose of Waste decontaminate->dispose store->handling_op Future Use spill_response Initiate Spill Response spill->spill_response first_aid Administer First Aid exposure->first_aid evacuate Evacuate Area (Large Spill) spill_response->evacuate If spill is large seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(pentafluorophenyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(pentafluorophenyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.